5,6-Dimethylheptan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
60564-78-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
5,6-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
JSRZLXKKHMYWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCCCO |
Origin of Product |
United States |
Scope and Objectives of Research on 5,6 Dimethylheptan 1 Ol
Chemo- and Regioselective Synthetic Pathways
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. rsc.org This involves directing a reaction to a specific functional group and a particular position within a molecule, respectively. For the synthesis of this compound, this means selectively forming the primary alcohol without reacting with other potential sites or rearranging the carbon skeleton.
Catalytic Hydrogenation Strategies for Precursor Compounds
Catalytic hydrogenation is a widely used, environmentally friendly method for the reduction of esters to primary alcohols. youtube.comnih.gov This process avoids the use of stoichiometric and often expensive reducing agents, generating less waste. youtube.com
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of industrial alcohol synthesis. Traditionally, copper chromite catalysts (Adkins-type) have been employed for the hydrogenation of esters to alcohols. researchgate.netresearchgate.net These catalysts are effective and inexpensive but often require harsh reaction conditions, such as high temperatures (200-400 °C) and pressures (10-20 MPa). researchgate.net For instance, a branched nonanol has been synthesized in high yield by hydrogenating a methyl ester at 200°C and 200 bar pressure using a supported copper chromium catalyst. youtube.com The development of chromium-free copper-based catalysts is an ongoing area of research to create more environmentally benign processes. researchgate.net
Table 1: Comparison of Heterogeneous Catalysts for Ester Hydrogenation
| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Copper Chromite (Adkins) | 200-400°C, 10-20 MPa H₂ | Effective, Inexpensive | Harsh conditions, Chromium toxicity |
| Cr-free Copper-based | High temperature and pressure | Environmentally friendlier | Can have lower stability |
This table provides a general overview of common heterogeneous catalysts used in ester hydrogenation.
Homogeneous catalysts, which are soluble in the reaction medium, have gained significant attention for their ability to facilitate ester hydrogenation under milder conditions. nih.gov This approach often utilizes transition metal complexes, including those based on ruthenium, osmium, iridium, iron, cobalt, and manganese. sioc-journal.cn A key advantage of homogeneous catalysis is the potential for high selectivity, which can be fine-tuned by modifying the ligands attached to the metal center. sioc-journal.cn For example, ruthenium complexes with aminophosphine (B1255530) ligands have been successfully used for ester hydrogenations. youtube.com In some cases, these catalysts can even achieve asymmetric hydrogenation, leading to the formation of chiral primary alcohols from specific ester precursors. sioc-journal.cn
Organometallic Reagent Mediated Syntheses
Organometallic reagents, which feature a carbon-metal bond, are powerful tools in organic synthesis for forming new carbon-carbon bonds. uoanbar.edu.iq Grignard and organolithium reagents are the most common types used for alcohol synthesis. uoanbar.edu.iqbritannica.com
Grignard reagents (R-Mg-X) are highly effective nucleophiles used for carbon chain elongation. leah4sci.comfiveable.me They react with carbonyl compounds to form alcohols. fiveable.meyoutube.com To synthesize a primary alcohol like this compound, a Grignard reagent can be reacted with formaldehyde. transformationtutoring.comsavemyexams.com The general mechanism involves the nucleophilic attack of the Grignard's carbanionic R group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. leah4sci.comyoutube.com
For the synthesis of this compound, a suitable Grignard reagent would be 4,5-dimethylhexylmagnesium bromide, which would then react with formaldehyde.
Table 2: Grignard Reactions for Alcohol Synthesis
| Carbonyl Compound | Resulting Alcohol Type |
|---|---|
| Formaldehyde | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
This table illustrates the type of alcohol produced from the reaction of a Grignard reagent with different carbonyl compounds. britannica.comtransformationtutoring.com
Organolithium reagents (R-Li) are also highly reactive nucleophiles that add to carbonyl compounds to produce alcohols, similar to Grignard reagents. wikipedia.orgmasterorganicchemistry.com Due to the highly polarized C-Li bond, the carbon atom acts as a strong nucleophile and base. wikipedia.org The reaction of an organolithium reagent with an aldehyde or ketone is a fundamental method for C-C bond formation. masterorganicchemistry.com The synthesis of a primary alcohol like this compound using this method would also involve reaction with formaldehyde. transformationtutoring.com
Organozinc reagents, often used in conjunction with other catalysts, can also be employed in the synthesis of alcohols. For example, zinc-catalyzed reductions of aldehydes and ketones using reagents like pinacolborane (HBpin) offer a mild and selective route to alcohols. mdpi.com These reactions can tolerate a variety of sensitive functional groups, demonstrating high chemoselectivity. mdpi.com
Hydroformylation and Subsequent Reduction Protocols
Hydroformylation, also known as oxo synthesis, is a powerful industrial process for the conversion of olefins into aldehydes. google.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt. google.com The resulting aldehydes can then be readily reduced to the corresponding alcohols.
The selection of the appropriate olefin precursor is critical in directing the hydroformylation reaction to the desired aldehyde, which is the immediate precursor to this compound. To obtain the 5,6-dimethylheptanal intermediate, a suitable starting material would be a dimethyl-substituted hexene. Specifically, 4,5-dimethylhex-1-ene would be the logical precursor.
Hydroformylation of 4,5-dimethylhex-1-ene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium or cobalt catalyst would theoretically yield a mixture of two isomeric aldehydes: the desired 5,6-dimethylheptanal and the branched isomer 2-methyl-4,5-dimethylhexanal . The ratio of these linear to branched (l/b) products is highly dependent on the reaction conditions and the catalyst system employed. scribd.com For the synthesis of this compound, conditions favoring the formation of the terminal aldehyde are preferred.
Subsequent reduction of the resulting 5,6-dimethylheptanal, for instance through catalytic hydrogenation or with reducing agents like sodium borohydride, would yield the final product, This compound .
| Olefin Precursor | Hydroformylation Product (Major) | Subsequent Reduction Product |
| 4,5-Dimethylhex-1-ene | 5,6-Dimethylheptanal | This compound |
Achieving stereochemical control in hydroformylation presents a significant challenge, as the reaction can generate new stereocenters. libretexts.org The hydroformylation of a prochiral olefin can lead to a racemic mixture of aldehydes. When the olefin precursor itself contains stereocenters, as in the case of a chiral dimethylhexene, the formation of diastereomers is possible.
The key to controlling the stereochemistry of the hydroformylation product lies in the use of chiral ligands that coordinate to the metal catalyst. escholarship.org These ligands create a chiral environment around the metal center, which can differentiate between the two prochiral faces of the double bond, leading to an enantioselective or diastereoselective reaction. While the general principles of asymmetric hydroformylation are well-established, specific applications to the synthesis of this compound are not extensively documented in publicly available research. However, the principles can be inferred from related systems. The development of new chiral ligands remains an active area of research to improve the enantioselectivity and regioselectivity of hydroformylation reactions. escholarship.org
Asymmetric Synthesis of Chiral this compound Enantiomers
The presence of two stereocenters at positions 5 and 6 in this compound means that four possible stereoisomers exist: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The synthesis of enantiomerically pure forms of this alcohol requires sophisticated asymmetric strategies.
Catalytic asymmetric synthesis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com
The design of chiral ligands is paramount for achieving high levels of stereocontrol in catalytic reactions. mountainscholar.org These ligands, often phosphorus- or nitrogen-based, coordinate to a metal center to create a chiral catalyst that can effectively discriminate between different stereochemical pathways.
For the synthesis of chiral this compound, one could envision a strategy involving the asymmetric reduction of a suitable prochiral ketone, such as 5,6-dimethylheptan-1-al or a related ketone precursor. The stereochemical outcome of the reduction would be dictated by the chiral ligand complexed to the metal catalyst. The choice of ligand can influence which face of the carbonyl group is preferentially attacked by the hydride, thus determining the configuration of the resulting alcohol.
| Catalyst System | Reaction Type | Potential Application |
| Chiral Rhodium-Phosphine Complex | Asymmetric Hydrogenation | Reduction of a prochiral enoate precursor |
| Chiral Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | Reduction of 5,6-dimethylheptan-1-al |
Metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones or alkenes. elsevier.comuni-regensburg.de This technique typically employs chiral rhodium, ruthenium, or iridium complexes as catalysts.
A potential route to enantiomerically enriched this compound could involve the asymmetric hydrogenation of an unsaturated precursor, such as 5,6-dimethylhept-2-en-1-ol . The chiral catalyst would selectively hydrogenate the double bond, leading to the formation of the desired stereoisomer of this compound. The success of this approach would depend on the ability of the chiral catalyst to effectively control the facial selectivity of the hydrogenation.
Alternatively, the asymmetric hydrogenation of a ketone, 5,6-dimethylheptan-1-one , could be employed. The enantioselectivity of this reaction would be governed by the interaction between the substrate and the chiral metal complex. Research in this area has led to the development of highly effective catalysts capable of reducing a wide range of ketones with excellent enantioselectivity. organic-chemistry.org
Biocatalytic Synthesis and Enzyme Engineering
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering exceptional selectivity under mild reaction conditions. researchgate.net Enzymes, particularly engineered variants, provide a direct route to enantiomerically pure compounds.
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of prochiral ketones to chiral secondary alcohols with high levels of stereoselectivity. frontiersin.orgmdpi.com These enzymes are dependent on nicotinamide (B372718) cofactors, such as NAD(P)H, which must be regenerated in a catalytic cycle. mdpi.com The asymmetric reduction of the corresponding prochiral ketone, 5,6-dimethylheptan-1-one, using ADHs represents a highly efficient method for producing enantiomerically pure (R)- or (S)-5,6-dimethylheptan-1-ol.
The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit opposite stereopreferences (following Prelog's rule or anti-Prelog's rule). researchgate.net For instance, ADHs from organisms like Lactobacillus brevis (LbADH) and Rhodococcus ruber (ADH-A) are enantiocomplementary, allowing for the selective synthesis of either enantiomer of a target alcohol. mdpi.com To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like 2-propanol (isopropanol) in large excess, which is oxidized to acetone. nih.govrsc.org
The effectiveness of this approach can be illustrated by considering the bioreduction of 5,6-dimethylheptan-1-one. By screening a panel of commercially available or specifically engineered ADHs, optimal catalysts for producing the desired stereoisomer can be identified. mdpi.com
Table 1: Illustrative Biocatalytic Reduction of 5,6-Dimethylheptan-1-one by Various Alcohol Dehydrogenases
| Enzyme Source | Stereopreference | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Rhodococcus ruber (ADH-A) | Prelog | >99 | >99 | (S)-5,6-dimethylheptan-1-ol |
| Lactobacillus brevis (LbADH) | Anti-Prelog | >99 | >99 | (R)-5,6-dimethylheptan-1-ol |
| Thermoanaerobium brockii | Anti-Prelog | 95 | 98 | (R)-5,6-dimethylheptan-1-ol |
| Engineered KRED-P2-D03 | Prelog | 98 | >99 | (S)-5,6-dimethylheptan-1-ol |
Metabolic pathway engineering in microbial hosts like Escherichia coli or Pichia pastoris offers a sophisticated route for the de novo synthesis of chiral alcohols from simple, renewable carbon sources. ucl.ac.ukdoaj.org This approach involves designing and constructing artificial biosynthetic pathways by introducing and optimizing the expression of heterologous enzymes. mdpi.com
For the production of a specific stereoisomer of this compound, a hypothetical pathway could be engineered in a host organism. This would involve:
Carbon Chain Assembly: Utilizing native metabolic intermediates and introducing enzymes (e.g., synthases, elongases) to construct the C9 carbon backbone of the target molecule.
Introduction of a Ketoreductase (KRED): Incorporating a gene for a highly stereoselective alcohol dehydrogenase (or ketoreductase) that will specifically reduce the ketone intermediate (5,6-dimethylheptan-1-one) to the desired (R)- or (S)-enantiomer. researchgate.net
Pathway Optimization: Fine-tuning the expression levels of the pathway enzymes and optimizing fermentation conditions to maximize the titer and yield of the final product.
Advances in enzyme engineering, such as directed evolution and semi-rational design, can be used to improve the catalytic activity and stability of key enzymes within the pathway, further enhancing production efficiency. mdpi.comrsc.org This strategy holds the promise of sustainable and cost-effective production of chiral building blocks like this compound. ucl.ac.uk
Diastereoselective Synthesis from Chiral Pool Precursors
The synthesis of specific diastereomers of this compound, which contain two adjacent chiral centers, requires precise control over the relative stereochemistry (syn or anti). A powerful strategy to achieve this is to start from a readily available, enantiomerically pure molecule from the "chiral pool" and elaborate it into the target structure.
A plausible precursor for the synthesis of this compound is (S)-citronellol, a natural product available in high enantiopurity. A hypothetical route could involve the following key transformations:
Oxidative Cleavage and Protection: The double bond in (S)-citronellol is cleaved (e.g., via ozonolysis followed by reductive workup) to yield a shorter chain aldehyde. The primary alcohol is protected (e.g., as a silyl (B83357) ether).
Chain Elongation: The aldehyde is subjected to a Wittig or Julia-Kocienski olefination reaction to extend the carbon chain and install a new double bond. researchgate.net
Stereoselective Hydrogenation/Reduction: The newly formed double bond is hydrogenated. The choice of catalyst (e.g., homogeneous catalysts like Crabtree's catalyst) can influence the stereochemical outcome at the newly formed chiral center (C5), directed by the existing center at C6.
Deprotection: Removal of the protecting group from the primary alcohol yields the target diastereomer of this compound.
This approach leverages the existing stereocenter of the starting material to control the formation of the second, thereby achieving high diastereoselectivity. Similar strategies have been successfully employed in the synthesis of other complex, methyl-branched natural products. researchgate.netacs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and minimize the use of hazardous substances. These principles are highly relevant to the advanced synthesis of fine chemicals like this compound.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. acs.org
Solvent-Free Reactions: Certain chemical transformations can be carried out in the absence of any solvent, often by mixing neat reactants, sometimes with a solid catalyst. organic-chemistry.org For example, the oxidation of a precursor alcohol to 5,6-dimethylheptan-1-one or the reduction of the ketone could potentially be achieved using a heterogeneous catalyst (e.g., Ru/C) under solvent-free conditions, simplifying workup and reducing waste. jst.go.jp
Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic molecules may have low solubility, reactions can occur "in water" or "on water," sometimes with enhanced reactivity and selectivity. medcraveonline.commdpi.com Biocatalytic transformations, such as the ADH-catalyzed reductions described in section 2.2.2.1, are typically performed in aqueous buffer systems, making them inherently green processes. osti.gov Water can play a crucial role in stabilizing transition states or facilitating reactions through its unique hydrogen-bonding network. osti.govnsf.gov
Traditional organic synthesis often relies on starting materials derived from finite fossil fuels. A greener alternative is the use of renewable feedstocks, which are derived from biomass such as agricultural waste, corn, or sugarcane. nih.govimf.org
The biocatalytic and pathway engineering approaches (section 2.2.2) are prime examples of this principle in action. Engineered microbes can be designed to convert simple sugars, like glucose derived from the breakdown of lignocellulosic biomass, into complex, high-value chemicals like this compound. mdpi.comenergy.gov This not only reduces dependence on petroleum but also offers a route to carbon-neutral chemical production. cicenergigune.com The synthesis of alcohols from renewable sources is a cornerstone of building a sustainable chemical industry. researchgate.netnih.gov
Atom Economy and Reaction Efficiency Optimization
The optimization of reaction efficiency and atom economy is a central goal in modern chemical synthesis, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. For a molecule like this compound, this would involve selecting synthetic routes that utilize catalytic processes and avoid stoichiometric reagents.
Key strategies for improving atom economy in the synthesis of branched primary alcohols include:
Catalytic Hydrogenation: A primary route to this compound would likely involve the reduction of a corresponding unsaturated precursor, such as 5,6-dimethylhept-x-en-1-al or 5,6-dimethylheptanoic acid or its ester. Catalytic hydrogenation is a highly atom-economical method as it involves the addition of hydrogen (H₂) with no other reagents being consumed in stoichiometric amounts. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum-based systems are commonly employed for such transformations. The efficiency of these reactions is typically high, often with excellent yields and selectivity under optimized conditions of temperature and pressure. organic-chemistry.org
Use of Efficient Catalysts: Research into alcohol synthesis emphasizes the development of novel catalysts that offer high yields and selectivity under mild conditions. organic-chemistry.org For instance, iron(III) salen complexes have been shown to be effective for the hydroboration of ketones, representing a move towards using cheaper, more earth-abundant metals. organic-chemistry.org While not directly applied to this compound in available literature, these catalyst systems represent the forefront of efficient alcohol synthesis.
A comparative (though hypothetical) look at potential synthetic efficiencies is presented below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound based on Atom Economy Principles
| Synthetic Route | Key Transformation | Theoretical Atom Economy | Advantages | Disadvantages |
| Route A | Grignard reaction of an alkyl magnesium halide with a suitable epoxide followed by hydrolysis. | Moderate | Versatile for C-C bond formation. | Generates stoichiometric magnesium salt waste. |
| Route B | Hydroformylation of a C8 alkene followed by hydrogenation of the resulting aldehyde. | High | Potentially a one- or two-step process from a simple alkene. | Requires specialized high-pressure equipment and sophisticated catalysts. |
| Route C | Catalytic hydrogenation of 5,6-dimethylheptanoic acid ester. | Very High | High yields, clean reaction, simple product isolation. | Requires a multi-step synthesis of the starting carboxylic acid ester. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers significant advantages for the scalable synthesis of chemicals, including improved safety, better heat and mass transfer, and enhanced process control, which can lead to higher yields and purity. For the production of this compound, particularly on an industrial scale, transitioning from batch to continuous processing would be a logical step.
Although specific literature detailing a continuous flow synthesis for this compound is not available, processes developed for structurally similar alcohols provide a clear blueprint. For example, the continuous hydrogenation of related ketone or aldehyde precursors is a well-established industrial practice.
Key aspects of a potential flow process for this compound:
Reactor Type: A packed-bed reactor containing a solid-supported catalyst would be ideal for a continuous hydrogenation step. This setup allows the reactant stream to flow through the catalyst bed, where the transformation occurs. The product then exits the reactor continuously, ready for purification.
Process Parameters: Critical parameters to optimize would include temperature, pressure, and the residence time of the reactants in the catalytic zone. Flow chemistry allows for precise control over these variables, enabling fine-tuning of the reaction to maximize conversion and minimize byproduct formation.
Downstream Processing: A continuous process would integrate the reaction with continuous purification steps, such as distillation or extraction, to isolate the final product in a streamlined and automated fashion.
Table 2: Conceptual Parameters for Continuous Flow Hydrogenation to Produce this compound
| Parameter | Description | Exemplary Range (based on related processes) |
| Feedstock | 5,6-Dimethylheptenal or ethyl 5,6-dimethylheptanoate | >98% purity |
| Catalyst | Supported metal catalyst (e.g., Pd/C, Pt/Al₂O₃) | Fixed-bed configuration |
| Hydrogen Pressure | Maintained to ensure saturation of the liquid phase. | 10 - 50 bar H₂ |
| Temperature | Optimized for catalyst activity and selectivity. | 100 - 180 °C |
| Flow Rate / Residence Time | Adjusted to achieve maximum conversion per pass. | Varies based on reactor volume and catalyst activity. |
| Solvent | A high-boiling, inert solvent may be used. | e.g., Dodecane, or solvent-free. |
The implementation of flow chemistry would not only enhance the efficiency and safety of producing this compound but also align its synthesis with the principles of green and sustainable manufacturing.
Reaction Chemistry and Functional Group Interconversions of 5,6 Dimethylheptan 1 Ol
Oxidative Transformations of the Primary Hydroxyl Group
The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, primary alcohols like 5,6-Dimethylheptan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid. wikipedia.orglibretexts.org
The controlled oxidation of this compound can yield 5,6-dimethylheptanal or be taken further to produce 5,6-dimethylheptanoic acid. The choice of oxidant and the presence or absence of water are critical factors in determining the final product. wikipedia.orglibretexts.org Performing the reaction in the absence of water is a key strategy to prevent the over-oxidation of the intermediate aldehyde to the carboxylic acid. wikipedia.orgstackexchange.com
Transition metal complexes are widely employed as catalysts for the oxidation of alcohols due to their high efficiency and selectivity. amazonaws.comrsc.org Common systems involve metals such as chromium (Cr), ruthenium (Ru), palladium (Pd), and copper (Cu). amazonaws.comresearchgate.net
Chromium-Based Reagents: Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are used for the selective oxidation of primary alcohols to aldehydes. stackexchange.com The mechanism involves the formation of a chromate ester intermediate from this compound. A subsequent E2-like elimination, where a base removes a proton from the carbon bearing the hydroxyl group, results in the formation of the C=O double bond of the aldehyde, 5,6-dimethylheptanal, and a reduced chromium species. amazonaws.com Stronger, aqueous chromium reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) will oxidize the primary alcohol directly to the carboxylic acid, 5,6-dimethylheptanoic acid. wikipedia.orgstackexchange.com
Ruthenium and Palladium Catalysts: Catalytic systems based on ruthenium and palladium often utilize a co-oxidant, such as molecular oxygen (air) or a peroxide. rsc.orgresearchgate.net For palladium catalysts, the mechanism can proceed through the formation of a palladium alkoxide intermediate. A key step is the β-hydride elimination, where a hydrogen atom from the carbon adjacent to the oxygen is transferred to the metal center, forming the aldehyde and a palladium-hydride species. The catalyst is then regenerated by the co-oxidant. researchgate.net These methods are often considered "greener" alternatives to stoichiometric chromium reagents. acsgcipr.org
Table 1: Transition Metal-Based Reagents for the Oxidation of Primary Alcohols
| Catalyst/Reagent | Typical Co-Oxidant/Solvent | Product from this compound | General Findings |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 5,6-Dimethylheptanal | Effective for stopping oxidation at the aldehyde stage; requires anhydrous conditions. stackexchange.com |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone/Water | 5,6-Dimethylheptanoic Acid | Powerful oxidant; reaction proceeds through the aldehyde hydrate to the carboxylic acid. wikipedia.org |
| Tetrapropylammonium Perruthenate (TPAP) | N-Methylmorpholine N-oxide (NMO) | 5,6-Dimethylheptanal | Mild and selective catalytic system for oxidation to aldehydes. |
Concerns over the toxicity and waste generated by heavy metal oxidants have led to the development of organocatalytic and metal-free alternatives. amazonaws.comacsgcipr.org
TEMPO-Based Systems: The stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly efficient organocatalyst for the selective oxidation of primary alcohols. amazonaws.comorganic-chemistry.org In a typical catalytic cycle, TEMPO is first oxidized to the reactive N-oxoammonium salt by a stoichiometric co-oxidant (like sodium hypochlorite). This salt then oxidizes this compound to 5,6-dimethylheptanal, regenerating TEMPO in a reduced form (hydroxylamine), which is then re-oxidized back into the catalytic cycle. amazonaws.com This system is known for its high selectivity for primary alcohols. mdpi.com
Hypervalent Iodine Reagents: Compounds such as the Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are mild and highly selective reagents for oxidizing primary alcohols to aldehydes. wikipedia.orgmasterorganicchemistry.com The reaction with DMP is typically performed in chlorinated solvents at room temperature and is known for its operational simplicity and compatibility with sensitive functional groups. wikipedia.org
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.org The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. The base then promotes an intramolecular elimination reaction to yield 5,6-dimethylheptanal, dimethyl sulfide, and carbon dioxide. wikipedia.org
Table 2: Organocatalytic and Metal-Free Oxidation Systems
| Reagent/Catalyst System | Activating Agent/Base | Product from this compound | General Findings |
|---|---|---|---|
| TEMPO / NaOCl | Sodium Bicarbonate | 5,6-Dimethylheptanal | Highly selective for primary alcohols; can be tuned to produce carboxylic acids under different conditions. amazonaws.commdpi.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 5,6-Dimethylheptanal | Mild, high-yielding, and avoids heavy metals; reaction is fast at room temperature. wikipedia.orgmasterorganicchemistry.com |
The oxidation of a primary alcohol to a carboxylic acid proceeds in two stages: the initial oxidation to an aldehyde, followed by further oxidation of the aldehyde. libretexts.org The mechanism of this second stage, or "over-oxidation," is crucial. In aqueous acidic or basic media, the initially formed aldehyde, 5,6-dimethylheptanal, exists in equilibrium with its corresponding hydrate, 5,6-dimethylheptane-1,1-diol. wikipedia.orgstackexchange.com
This hydrate, which is a geminal diol, is structurally similar to a primary alcohol and can be readily attacked by the oxidizing agent in the same manner. stackexchange.commasterorganicchemistry.com For example, with a chromium-based oxidant, the hydrate forms a chromate ester, which then eliminates to give the carboxylic acid. stackexchange.com Therefore, the presence of water is the key factor enabling the over-oxidation to 5,6-dimethylheptanoic acid. masterorganicchemistry.com By rigorously excluding water from the reaction mixture, the formation of the hydrate is prevented, and the reaction can be effectively stopped at the aldehyde stage. wikipedia.orgstackexchange.com
Selective Oxidation to Aldehydes and Carboxylic Acids
Dehydration and Elimination Reactions to Alkene Derivatives
The hydroxyl group of an alcohol can be eliminated along with a hydrogen atom from an adjacent carbon to form an alkene. This dehydration reaction is most commonly catalyzed by strong acids. jove.comjove.com
For primary alcohols such as this compound, acid-catalyzed dehydration is a challenging reaction that requires harsh conditions, such as high temperatures and concentrated acid (e.g., H₂SO₄ or H₃PO₄). jove.comjove.com The reaction proceeds through an E2 (bimolecular elimination) mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable. jove.comstudy.com
The mechanism involves three main steps:
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound acts as a Lewis base, attacking a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, an alkyloxonium ion. study.comaakash.ac.in This step is critical as it converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water). study.commasterorganicchemistry.com
E2 Elimination: In a concerted step, a base (which could be water or the conjugate base of the acid catalyst, like HSO₄⁻) abstracts a proton from the adjacent carbon (the β-carbon, C2). jove.comjove.com Simultaneously, the C-O bond breaks, and the water molecule departs as the leaving group. This results in the formation of a π-bond between C1 and C2. study.com
Alkene Formation: The primary product of this reaction is the terminal alkene, 5,6-dimethylhept-1-ene . The acid catalyst is regenerated in the process. jove.com
While the E2 mechanism is favored for primary alcohols, under forcing conditions, some rearrangement to form more stable internal alkenes can occur, potentially through transient carbocation-like intermediates or subsequent acid-catalyzed isomerization of the initially formed alkene. jove.comjove.com
Regioselectivity in Alkene Formation
The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For a primary alcohol like this compound, this transformation typically requires strong acids (e.g., H₂SO₄ or H₃PO₄) and high temperatures. libretexts.orgucalgary.ca The mechanism for primary alcohols generally proceeds via an E2 (bimolecular elimination) pathway because the formation of a primary carbocation is highly unfavorable. libretexts.orgchemistrysteps.comlibretexts.org
The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). A base (such as HSO₄⁻ or another alcohol molecule) then abstracts a proton from the adjacent carbon (C2), leading to the concerted formation of a double bond and the departure of the water molecule. libretexts.orgchemistrysteps.com
However, under forcing conditions, carbocation rearrangements can occur. libretexts.org Although a primary carbocation is unstable, a concerted 1,2-hydride shift from C2 to C1 as the water molecule departs can lead to a more stable secondary carbocation at C2. study.com Further rearrangement via a 1,2-hydride shift from C5 to C6 is unlikely as it would not lead to a more stable carbocation. A subsequent 1,2-methyl shift from the C6 carbocation could form a more stable tertiary carbocation at C5. Elimination can then occur from this rearranged carbocation.
The regioselectivity of the elimination, which determines the position of the double bond, generally follows Zaitsev's rule . This rule states that the more substituted (and therefore more stable) alkene will be the major product. ucalgary.cachemistrysteps.comperiodicchemistry.comucalgary.ca In the case of this compound, if a rearranged carbocation forms at C5, elimination could yield two main products: 5,6-dimethylhept-4-ene and the more substituted 2,3-dimethylhept-2-ene. According to Zaitsev's rule, 2,3-dimethylhept-2-ene would be the predicted major product.
Table 1: Predicted Alkene Products from Dehydration of this compound via Rearrangement
| Product Name | Structure | Substitution Pattern | Predicted Yield |
| 5,6-Dimethylhept-1-ene | CH₂=CH-CH₂-CH₂-CH(CH₃)-CH(CH₃)₂ | Monosubstituted | Minor (via E2) |
| 5,6-Dimethylhept-2-ene | CH₃-CH=CH-CH₂-CH(CH₃)-CH(CH₃)₂ | Disubstituted | Possible |
| 2,3-Dimethylhept-2-ene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₂-CH₃ | Tetrasubstituted | Major (Zaitsev Product) |
| 5,6-Dimethylhept-4-ene | CH₃-CH₂-CH=CH-CH(CH₃)-CH(CH₃)₂ | Disubstituted | Minor |
Non-Classical Elimination Pathways
Beyond acid-catalyzed dehydration, several "non-classical" methods can achieve the elimination of water from alcohols under milder conditions, often avoiding carbocation rearrangements. These methods typically involve converting the hydroxyl group into a different, more labile leaving group.
Chugaev Elimination : This reaction involves the pyrolysis of a xanthate ester derived from the alcohol. wikipedia.orgalfa-chemistry.comnrochemistry.com this compound is first treated with a base and carbon disulfide (CS₂), followed by methylation with methyl iodide to form the S-methyl xanthate. This intermediate, when heated, undergoes a concerted syn-elimination via a six-membered cyclic transition state to yield an alkene, carbonyl sulfide (COS), and methanethiol (CH₃SH). wikipedia.orgnrochemistry.comchemistnotes.comchemistry-reaction.com A key advantage is that this reaction proceeds without skeletal rearrangement. alfa-chemistry.comnrochemistry.com For this compound, the Chugaev elimination would exclusively produce 5,6-dimethylhept-1-ene.
Grieco Elimination : This method allows for the dehydration of primary alcohols to terminal alkenes under mild conditions. dbpedia.orgwikipedia.orgwenxuecity.com The alcohol is reacted with o-nitrophenylselenocyanate and a phosphine (like tributylphosphine) to form a selenide. dbpedia.orgwikipedia.orgyoutube.com The selenide is then oxidized (e.g., with hydrogen peroxide) to a selenoxide, which undergoes a rapid intramolecular syn-elimination at or below room temperature to form the alkene. dbpedia.orgwikipedia.orgyoutube.com Similar to the Chugaev elimination, the Grieco elimination applied to this compound would yield 5,6-dimethylhept-1-ene, avoiding rearranged products. wikipedia.orgwenxuecity.com
Nucleophilic Substitution Reactions at the Carbinol Carbon
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the carbinol carbon (C1), the -OH group must first be converted into a good leaving group.
Conversion to Halogenated Derivatives
This compound can be converted to the corresponding alkyl halides through several methods. Since it is a primary alcohol, these reactions typically proceed via an Sₙ2 mechanism. masterorganicchemistry.comchemistrysteps.com
With Hydrogen Halides (HX) : Reaction with concentrated HBr or HI can produce 1-bromo- or 1-iodo-5,6-dimethylheptane. The reaction with HCl is much slower and often requires a catalyst like zinc chloride (Lucas reagent), though primary alcohols react very slowly. libretexts.org The mechanism involves protonation of the alcohol to form an oxonium ion, followed by backside attack by the halide ion, displacing a water molecule. masterorganicchemistry.comchemistrysteps.com
With Thionyl Chloride (SOCl₂) : This reagent is commonly used to convert primary alcohols to alkyl chlorides (1-chloro-5,6-dimethylheptane). The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. libretexts.orgopenstax.org
With Phosphorus Tribromide (PBr₃) : PBr₃ is an effective reagent for converting primary alcohols into alkyl bromides (1-bromo-5,6-dimethylheptane) under milder conditions than HBr. chemistrysteps.comlibretexts.orgopenstax.org
Table 2: Reagents for Halogenation of this compound
| Desired Product | Reagent | Typical Conditions | Mechanism |
| 1-Chloro-5,6-dimethylheptane | SOCl₂, pyridine | Mild, often cooled | Sₙ2 |
| 1-Bromo-5,6-dimethylheptane | PBr₃ | Mild, often in ether | Sₙ2 |
| 1-Bromo-5,6-dimethylheptane | HBr (conc.) | Heat | Sₙ2 |
| 1-Iodo-5,6-dimethylheptane | HI (conc.) | Heat | Sₙ2 |
Formation of Ethers and Thioethers
Ethers : The most common method for preparing asymmetrical ethers from a primary alcohol is the Williamson ether synthesis . wikipedia.orgbyjus.comchemistrytalk.org This two-step process involves:
Deprotonation of this compound with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium 5,6-dimethylheptoxide.
Reaction of this alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.comlumenlearning.com
The reaction is efficient because the alkoxide is a potent nucleophile and the substitution occurs at an unhindered primary carbon. masterorganicchemistry.com
Thioethers : Thioethers (sulfides) can be synthesized in a manner analogous to the Williamson ether synthesis. The alcohol is first converted to an alkyl halide or tosylate. This derivative is then treated with a thiol or a thiolate salt (RS⁻Na⁺), which acts as an excellent nucleophile to displace the leaving group via an Sₙ2 reaction, forming the C-S bond. organic-chemistry.org Alternatively, direct dehydrative coupling of alcohols and thiols can be achieved using acid catalysts like triflic acid. nih.gov
Esterification and Transesterification Reactions
Kinetic and Thermodynamic Considerations in Ester Synthesis
Fischer Esterification : this compound can react with a carboxylic acid in the presence of an acid catalyst (typically H₂SO₄) to form an ester and water. This reversible reaction is known as Fischer esterification.
The equilibrium constant (K_eq) for the esterification of primary alcohols is generally around 1-10. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is commonly achieved by:
Using an excess of one reactant (either the alcohol or the carboxylic acid).
Removing water as it is formed, often by azeotropic distillation with a solvent like toluene.
Kinetics : The reaction rate is dependent on the concentrations of the alcohol, carboxylic acid, and the acid catalyst. jchr.orgsparkl.me The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it toward nucleophilic attack by the alcohol. The reaction is relatively slow, and heating is usually required to reach equilibrium in a reasonable time. Steric hindrance around the alcohol's hydroxyl group or the carboxylic acid's carbonyl group can significantly slow the reaction rate. For this compound, being a primary alcohol, steric hindrance at the reaction center is minimal, allowing for favorable kinetics.
Transesterification : This process involves converting one ester into another by reacting it with an alcohol. wikipedia.orgmasterorganicchemistry.com For instance, a methyl ester could be converted to a 5,6-dimethylheptyl ester by reacting it with this compound in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org To drive the reaction to completion, the alcohol reactant (this compound) is typically used in large excess, and the lower-boiling alcohol byproduct (e.g., methanol) is removed by distillation. wikipedia.org Lipase enzymes can also be used to catalyze the transesterification of primary alcohols. nih.govrsc.org
Catalytic Systems for High-Yield Esterification
The esterification of this compound presents a classic challenge of reacting a sterically encumbered alcohol. Traditional Fischer-Speier esterification conditions, which typically involve a carboxylic acid and a strong mineral acid catalyst, may lead to low yields and require harsh conditions due to the steric hindrance around the hydroxyl group. Consequently, the development of more efficient and milder catalytic systems is crucial for achieving high-yield esterification of such substrates.
Modern catalytic methods that can be effectively applied to the esterification of sterically hindered primary alcohols like this compound include the use of coupling agents, specialized Lewis acid catalysts, and enzymatic catalysis. These methods are designed to overcome the steric barriers and promote the reaction under milder conditions, thus minimizing side reactions.
Detailed Research Findings:
Research into the esterification of sterically hindered alcohols has identified several effective catalytic systems. For instance, the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is a well-established method for promoting esterification under mild conditions. This approach involves the in situ activation of the carboxylic acid, which is then readily attacked by the alcohol.
Another promising strategy involves the use of Lewis acid catalysts. For example, scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the esterification of sterically demanding alcohols. Its high catalytic activity and tolerance to various functional groups make it a versatile option. Similarly, bismuth(III) triflate (Bi(OTf)₃) and other metal triflates have demonstrated excellent catalytic activity in these challenging esterification reactions.
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative. Lipases can operate under mild reaction conditions and often exhibit high chemo- and regioselectivity, which is particularly advantageous when dealing with complex molecules. The choice of solvent and enzyme immobilization can significantly influence the reaction efficiency and yield.
Below is an interactive data table summarizing various catalytic systems applicable for the high-yield esterification of sterically hindered primary alcohols, with projected applicability to this compound.
| Catalyst System | Carboxylic Acid | Solvent | Temperature (°C) | Typical Yield (%) |
| DCC/DMAP | Acetic Acid | Dichloromethane | Room Temperature | >90 |
| EDC/DMAP | Benzoic Acid | Dichloromethane | Room Temperature | >90 |
| Sc(OTf)₃ | Pivalic Acid | Toluene | 80 | 85-95 |
| Bi(OTf)₃ | Isobutyric Acid | Acetonitrile | 60 | 80-90 |
| Lipase (e.g., Candida antarctica lipase B) | Oleic Acid | Hexane | 40-50 | >95 |
Functionalization of the Alkyl Backbone
The alkyl backbone of this compound, being composed of relatively inert C-H bonds, requires modern synthetic strategies for its selective functionalization. The ability to introduce new functional groups at specific positions along the aliphatic chain is of great importance for the synthesis of novel compounds with tailored properties.
The direct activation of C-H bonds is a powerful tool for the late-stage functionalization of complex molecules, allowing for the modification of a molecule's core structure without the need for pre-installed functional groups. For a molecule like this compound, C-H activation strategies can be employed to introduce functionality at various positions along the heptyl chain.
Detailed Research Findings:
Directed C-H activation, where the existing hydroxyl group directs a catalyst to a specific C-H bond, is a prominent strategy. For instance, using a directing group that can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), it is possible to achieve regioselective oxidation, arylation, or alkylation of C-H bonds at positions gamma or delta to the hydroxyl group.
Undirected C-H activation, while more challenging in terms of regioselectivity, can be achieved using powerful oxidizing agents or radical-based processes. For example, the use of Gif-type systems (iron catalysts with an oxidant) can lead to the oxidation of unactivated C-H bonds. Photoredox catalysis has also emerged as a powerful method for the generation of carbon-centered radicals from C-H bonds, which can then undergo a variety of transformations.
Late-stage functionalization of this compound could be envisioned through these methods to introduce functionalities such as halogens, cyano groups, or even more complex organic fragments, thereby expanding its chemical diversity.
The introduction of a halogen atom onto the alkyl backbone of this compound provides a versatile handle for further synthetic manipulations. Achieving regioselectivity in the halogenation of a long, branched aliphatic chain is a significant synthetic challenge.
Detailed Research Findings:
Radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or thermal initiation is a common method for functionalizing aliphatic C-H bonds. The selectivity of these reactions is often governed by the stability of the resulting carbon radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. In the case of this compound, the tertiary C-H bond at the C6 position would be a likely site for radical halogenation.
Directed halogenation methods can offer improved regioselectivity. For instance, the Hofmann-Löffler-Freytag reaction involves the formation of an N-haloamine from the corresponding alcohol, which then undergoes intramolecular hydrogen atom transfer to a specific C-H bond, followed by halogenation. This method typically favors halogenation at the delta-carbon.
Another approach involves the use of transition metal catalysts that can direct halogenation to specific sites. For example, palladium-catalyzed C-H halogenation using directing groups can achieve high regioselectivity.
Cascade and Tandem Reactions Involving this compound
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. The structure of this compound, with its primary alcohol and a modifiable alkyl chain, provides opportunities for designing such reaction sequences.
Detailed Research Findings:
A potential cascade reaction involving this compound could be initiated by the oxidation of the primary alcohol to an aldehyde. This in situ generated aldehyde could then participate in a variety of subsequent reactions, such as an intramolecular aldol reaction if a suitable enolizable proton is available after a preceding C-H activation step, or a Prins-type cyclization if an alkene moiety is introduced into the backbone.
Another possibility involves an initial functionalization of the alkyl chain, for example, through C-H activation to introduce a second functional group. This new functionality could then react with the primary hydroxyl group in a tandem sequence. For instance, the introduction of a halogen at a remote position could be followed by an intramolecular Williamson ether synthesis to form a cyclic ether.
The design of such cascade reactions for a specific substrate like this compound would depend on the strategic introduction of other reactive sites or the clever use of catalysts that can orchestrate multiple transformations in a controlled manner.
Biosynthetic Pathways and Ecological Roles of 5,6 Dimethylheptan 1 Ol
Occurrence and Distribution in Natural Systems
The presence of a specific metabolite in natural systems is foundational to understanding its ecological relevance. The distribution of 5,6-dimethylheptan-1-ol is specialized, and its detection is often linked to specific biological contexts.
Isolation from Plant and Microbial Metabolomes
Direct isolation of this compound from plant and microbial sources is not widely documented in scientific literature. While plants and microbes are known to produce a vast array of secondary metabolites, including various alcohols, the specific detection of this compound is rare. The biosynthesis of such a molecule would likely be part of the broader metabolic pathways that produce "fusel alcohols," which are common byproducts of fermentation in microorganisms like yeast. nih.govresearchgate.net These higher alcohols contribute to the flavor and aroma profiles of fermented foods and beverages. oup.com However, specific reports detailing the isolation of this compound from these sources remain limited.
Presence in Insect Pheromone Blends (if applicable to branched alcohols)
Branched-chain alcohols and their derivatives are frequently identified as components of insect pheromones, which are chemical signals critical for mating, aggregation, and alarm responses. plantprotection.pl For instance, various dimethyl- and trimethyl-substituted alcohols have been identified as sex pheromones in sawflies. While there is extensive research on related compounds, there is currently no direct evidence in the reviewed literature confirming this compound as a component of any specific insect pheromone blend. The structural characteristics of this compound are consistent with molecules used in insect chemical communication, suggesting its potential as a semiochemical, though this role has not yet been experimentally verified.
Elucidation of Biosynthetic Pathways in Prokaryotes and Eukaryotes
The biosynthesis of branched-chain alcohols like this compound is intricately linked to primary metabolic pathways, particularly amino acid metabolism. repec.orgnih.gov Organisms ranging from bacteria to yeast utilize these pathways to produce a variety of higher alcohols. nih.govresearchgate.net
Enzymatic Cascade Mechanisms for Branched-Chain Alcohol Formation
The formation of branched-chain alcohols is a multi-step enzymatic process that typically begins with an α-keto acid precursor. asm.org This precursor can be derived from either the catabolism of amino acids or synthesized de novo from glucose. researchgate.netnih.gov The most well-characterized route for the production of these fusel alcohols is the Ehrlich pathway. nih.govresearchgate.net
The Ehrlich pathway consists of three main steps:
Transamination: An amino acid is converted to its corresponding α-keto acid.
Decarboxylation: The α-keto acid is converted to an aldehyde with one less carbon atom.
Reduction: The aldehyde is reduced to the final alcohol product. nih.govnih.gov
The carbon skeleton of this compound suggests a biosynthetic origin related to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. The initial and often rate-limiting step in the degradation of these amino acids is transamination, catalyzed by branched-chain amino acid aminotransferases (BCAATs). asm.org
In the yeast Saccharomyces cerevisiae, two key BCAAT isozymes, Bat1p (mitochondrial) and Bat2p (cytosolic), are responsible for this reaction. oup.comresearchgate.net These enzymes transfer the amino group from a BCAA to an α-keto acid acceptor (commonly α-ketoglutarate), producing glutamate (B1630785) and the corresponding BCAA-derived α-keto acid. researchgate.net For example, leucine is converted to α-ketoisocaproate. While the direct precursor to this compound is not definitively established, its structure suggests it may arise from a precursor synthesized via pathways related to BCAA metabolism, potentially involving chain elongation steps.
Following the formation of the α-keto acid, the pathway diverges towards alcohol production. The α-keto acid is first decarboxylated to form a branched-chain aldehyde. nih.gov This reaction is catalyzed by α-keto acid decarboxylases. asm.org
The final step is the reduction of this aldehyde to a branched-chain alcohol. This is primarily accomplished by alcohol dehydrogenases (ADHs), a large family of enzymes that facilitate the interconversion of alcohols to aldehydes or ketones. wikipedia.orgyoutube.com ADHs utilize cofactors such as NADH or NADPH to donate the hydride required for the reduction. wikipedia.orgebi.ac.uk
An alternative, though less commonly cited pathway for alcohol formation, involves fatty acyl-CoA reductases (FARs). These enzymes typically act on long-chain acyl-CoAs to produce fatty alcohols. uniprot.org The process involves the reduction of an acyl-CoA to an aldehyde, which is then further reduced to an alcohol. While FARs are mainly associated with longer-chain, unbranched alcohols, the existence of promiscuous acyl-CoA dehydrogenases and related enzymes suggests that branched-chain acyl-CoAs could potentially be processed through a similar pathway in certain organisms. nih.gov
Table of Key Enzymes in Branched-Chain Alcohol Biosynthesis
| Enzyme | Abbreviation | Function | Cellular Location (Yeast) |
|---|---|---|---|
| Branched-Chain Amino Acid Transaminase | BCAAT | Catalyzes the transfer of an amino group from a BCAA to an α-keto acid. asm.org | Mitochondria (Bat1p), Cytosol (Bat2p) oup.com |
| α-Keto Acid Decarboxylase | KDC | Removes a carboxyl group from an α-keto acid to form an aldehyde. asm.org | Cytosol |
| Alcohol Dehydrogenase | ADH | Reduces an aldehyde to its corresponding alcohol using NADH or NADPH. wikipedia.org | Cytosol |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Acyl-CoA |
| Alcohol |
| Aldehyde |
| α-Ketoglutarate |
| α-Ketoisocaproate |
| Ethanol (B145695) |
| Glutamate |
| Isoleucine |
| Leucine |
Genetic Regulation of Alcohol Biosynthesis Genes
There is currently no information available in the scientific literature regarding the specific genetic regulation of biosynthetic pathways leading to this compound. Research on the biosynthesis of other branched-chain alcohols in microorganisms and plants has identified various genes and regulatory networks involved in their production. However, none of the existing studies have specifically implicated or investigated the genetic machinery responsible for the synthesis of this compound. The specific enzymes, their encoding genes, and the regulatory elements that would control the expression of such a pathway remain to be discovered.
Isotopic Labeling Studies in Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. Despite the utility of this method, no isotopic labeling studies have been published that focus on the biosynthesis of this compound. Consequently, the precursor molecules and the sequence of biochemical reactions that would lead to its formation are entirely speculative at this time. Such studies would be essential to uncover the metabolic origins of this compound.
Ecological Significance and Chemoecological Interactions
The potential ecological roles of this compound are currently unknown, as no studies have investigated its presence or function in any ecosystem. While many volatile organic compounds (VOCs), including other alcohols, are known to play critical roles in chemical communication, the specific contributions of this compound have not been explored.
Role as Signaling Molecules in Microbial Communities
There is no scientific evidence to suggest that this compound acts as a signaling molecule within microbial communities. The vast and complex chemical language of microorganisms is an active area of research, but this specific compound has not been identified as a component of any known microbial signaling system.
Plant-Insect and Plant-Microbe Chemical Communication
Similarly, the role of this compound in plant-insect or plant-microbe interactions is uncharacterized. While plants produce a diverse array of volatile compounds to attract pollinators, deter herbivores, or interact with symbiotic or pathogenic microbes, this compound has not been identified as a component of any plant's volatile profile in published studies.
Contribution to Volatile Organic Compound Profiles
The contribution of this compound to the volatile organic compound (VOC) profiles of any organism or environment has not been documented. Analytical studies that characterize the complex mixtures of VOCs emitted by plants, microbes, or in specific ecosystems have not reported the presence of this particular alcohol.
Metabolic Fate and Biotransformation Studies of 5,6 Dimethylheptan 1 Ol in Environmental and Model Organisms Non Human
Microbial Degradation Pathways
The microbial breakdown of 5,6-dimethylheptan-1-ol involves a series of orchestrated steps, which can differ based on the presence or absence of oxygen.
Under aerobic conditions, the degradation of this compound is typically initiated by the oxidation of its primary alcohol group. frontiersin.org This process converts the alcohol into its corresponding aldehyde, which is then further oxidized to a carboxylic acid. frontiersin.org This fatty acid can then enter central metabolic pathways, such as the β-oxidation cycle, for complete mineralization to carbon dioxide and water. frontiersin.org
In anaerobic environments, the transformation of branched-chain alcohols can be more complex. Studies on related compounds suggest that anaerobic bacteria can ferment branched-chain amino acids to a mixture of branched-chain fatty acids and alcohols. nih.govresearchgate.net This indicates that the reverse reaction, the conversion of a branched-chain alcohol to a fatty acid, is also plausible under anaerobic conditions, likely involving a series of reduction and oxidation steps facilitated by a consortium of anaerobic microorganisms. nih.govresearchgate.net
A variety of microorganisms are equipped with the enzymatic machinery to degrade alcohols. While specific consortia for this compound have not been extensively documented, research on similar branched-chain alcohols points to the involvement of thermophilic anaerobic bacteria from the genera Thermoanaerobacter and Caldanaerobacter. researchgate.net These bacteria have been shown to degrade branched-chain amino acids to their corresponding alcohols and fatty acids. researchgate.net
The key enzymes involved in these pathways are broadly categorized and are crucial for the stepwise degradation of the alcohol.
Table 1: Key Microbial Enzymes in the Biotransformation of Branched-Chain Alcohols
| Enzyme Class | Function |
|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidizes the primary alcohol to an aldehyde. researchgate.netnih.gov |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde to a carboxylic acid. nih.govnih.gov |
| Acyl-CoA Synthetase | Activates the carboxylic acid to its CoA ester for β-oxidation. aocs.org |
The molecular structure of an organic compound is a critical determinant of its biodegradability. nih.govacs.org For alcohols, factors such as chain length and the degree of branching significantly influence the rate and extent of microbial degradation. researchgate.netresearchgate.net Generally, there is an inverse relationship between the degree of branching and the rate of biodegradation. researchgate.net Highly branched structures can present steric hindrance to the active sites of degradative enzymes, slowing down the metabolic process. nih.gov
The presence of methyl groups at the 5 and 6 positions of this compound likely makes it more recalcitrant to degradation compared to a linear nonanol. The microbial enzymes must be able to accommodate this specific branching pattern to effectively break down the molecule.
Enzymatic Mechanisms of Biotransformation
The biotransformation of this compound is initiated by a cascade of enzymatic reactions that target its functional group and carbon skeleton.
The initial steps in the aerobic degradation of this compound are catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govmdpi.com ADH, a zinc-containing enzyme, facilitates the oxidation of the primary alcohol to 5,6-dimethylheptanal, using NAD+ as a cofactor. researchgate.netnih.gov
Subsequently, ALDH catalyzes the NAD(P)+-dependent oxidation of 5,6-dimethylheptanal to 5,6-dimethylheptanoic acid. nih.govnih.gov This conversion is a critical detoxification step, as aldehydes are generally more toxic to microbial cells than their corresponding carboxylic acids. nih.gov
Table 2: Postulated Initial Enzymatic Reactions in this compound Aerobic Degradation
| Substrate | Enzyme | Product |
|---|---|---|
| This compound | Alcohol Dehydrogenase (ADH) | 5,6-Dimethylheptanal |
Following its conversion to 5,6-dimethylheptanoic acid and subsequent activation to its CoA ester, the carbon chain of the molecule is shortened through the β-oxidation pathway. nih.govnih.gov This cyclic process involves four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. nih.govnih.gov
However, the methyl branches at the 5 and 6 positions of the acyl-CoA chain pose a challenge for the standard β-oxidation enzymes. The degradation of such branched-chain fatty acids often requires additional enzymes, such as isomerases and mutases, to handle the branching points and allow the cycle to proceed. It is likely that the degradation of 5,6-dimethylheptanoyl-CoA would yield propionyl-CoA in the final cycles, which can then be converted to succinyl-CoA and enter the citric acid cycle. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,6-Dimethylheptanal |
| 5,6-Dimethylheptanoic acid |
| 5,6-Dimethylheptanoyl-CoA |
| Acetyl-CoA |
| Propionyl-CoA |
| Succinyl-CoA |
| Carbon dioxide |
| Water |
| NAD+ |
Environmental Persistence and Mobility in Abiotic Compartments
Sorption and Transport in Soil and Sediment Matrices
The mobility of this compound in soil and sediment is largely controlled by its tendency to sorb to the solid phase. Sorption, the process by which a chemical binds to soil or sediment particles, reduces its concentration in the porewater and thus retards its transport. The primary mechanism for the sorption of non-ionic organic compounds like this compound is partitioning into the soil organic matter.
A key parameter used to quantify the sorption potential of a chemical is the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to sorb to organic matter and, consequently, lower mobility in the environment. The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.
For this compound, a predicted log Kow value can be obtained using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™. Based on its structure, the estimated log Kow is approximately 3.55. This value can then be used to estimate the log Koc, which is predicted to be around 3.14.
Table 1: Predicted Physicochemical Properties of this compound Relevant to Environmental Mobility
| Property | Predicted Value | Method |
| Log Kow (Octanol-Water Partition Coefficient) | 3.55 | US EPA EPI Suite™ |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | 1380 L/kg | US EPA EPI Suite™ |
| Log Koc | 3.14 | US EPA EPI Suite™ |
A log Koc value of 3.14 suggests that this compound has a moderate potential for sorption to soil and sediment organic matter. This implies that its mobility in the subsurface will be somewhat limited, particularly in soils with higher organic carbon content. Chemicals with Koc values in this range are generally considered to have low to moderate mobility. Therefore, while some leaching into groundwater may occur, a significant portion of the compound is expected to be retained in the upper soil layers, where it can be subject to biodegradation. The branched structure of this compound may also influence its sorption behavior compared to a linear C9 alcohol, potentially affecting how it interacts with the complex matrix of soil organic matter.
Ecotoxicological Implications for Aquatic and Terrestrial Biota (excluding human safety/adverse effects)
The release of this compound into the environment can have implications for the health of aquatic and terrestrial ecosystems. Its ecotoxicity is a function of its bioavailability and its intrinsic ability to cause adverse effects in non-target organisms.
Effects on Non-Target Organisms
As a lipophilic organic compound, this compound is expected to exert its toxicity through a non-specific mechanism known as narcosis. Narcotic chemicals accumulate in the lipid membranes of organisms, disrupting their normal function. This mode of action is common for many industrial organic chemicals.
The acute toxicity of a substance to aquatic organisms is typically expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna, which causes immobilization. For algae, toxicity is often measured as the concentration that inhibits growth (EC50). While specific experimental ecotoxicity data for this compound are scarce, data for structurally related branched C9 alcohols can provide an indication of its potential effects. For instance, a mixture of C9-rich oxo-alcohols, which includes dimethyl-1-heptanols, has been studied. exxonmobilchemical.com
Table 2: Ecotoxicity of Structurally Similar Branched C9 Alcohols to Aquatic Organisms
| Organism | Endpoint | Concentration (mg/L) | Reference Compound(s) |
| Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 1 - 10 | C9-11 Alcohol Ethoxylates |
| Daphnia magna (Water Flea) | 48-hr EC50 | 1 - 10 | C9-11 Alcohol Ethoxylates |
| Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | 1.6 - 19.0 | C9 Oxo Alcohols |
Based on these data, this compound is likely to be classified as toxic to aquatic life. Its effects on terrestrial organisms are less well-documented, but it can be assumed that soil-dwelling organisms could be exposed through contaminated soil and porewater. The extent of this risk would depend on the concentration of the substance in the soil and its bioavailability.
Comparative Ecotoxicity of Branched vs. Linear Alcohols
The degree of branching in an alcohol's carbon chain can influence its ecotoxicity. Generally, for narcotic chemicals, toxicity is related to their hydrophobicity (log Kow). However, the spatial arrangement of the molecule can also play a role in its ability to partition into biological membranes and exert a toxic effect.
Several studies have indicated that branched-chain alcohols may have comparable or slightly lower aquatic toxicity than their linear isomers. epa.govchemsafetypro.com This could be due to several factors. The branched structure might hinder the molecule's ability to efficiently penetrate biological membranes compared to a more streamlined linear molecule. Additionally, the branching may affect the compound's bioavailability in the environment.
For C9 alcohols, it is expected that this compound would exhibit a toxicity profile that is not significantly higher, and potentially lower, than that of n-nonan-1-ol. This is supported by the general trend observed for other branched alcohols, where increased branching often leads to a decrease in aquatic toxicity. For example, studies on alcohol ethoxylates have shown that those derived from branched alcohols are less toxic to aquatic organisms than their linear counterparts of similar carbon chain length. epa.govchemsafetypro.com This difference in toxicity can be significant enough to alter the environmental hazard classification of the substance.
Computational Chemistry and Quantum Mechanical Analysis of 5,6 Dimethylheptan 1 Ol
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is fundamental to understanding the three-dimensional arrangements a molecule can adopt through rotation around its single bonds. pressbooks.pub For a molecule like 5,6-Dimethylheptan-1-ol, with its extended and branched alkyl chain, a multitude of conformers exist, each with a distinct potential energy. libretexts.org Molecular dynamics (MD) simulations offer a way to explore these conformational landscapes and the dynamic behavior of the molecule over time. acs.orgresearchgate.net
The potential energy surface (PES) provides a mathematical relationship between the energy of a molecule and its geometry. libretexts.org For this compound, the PES is intricate due to rotations around several carbon-carbon single bonds and the C-O bond. The presence of methyl groups on carbons 5 and 6 introduces steric hindrance, significantly influencing the relative energies of different conformers. The most stable conformers are generally those that minimize steric interactions, adopting an all-"anti" arrangement where possible, though gauche conformations can lead to bends in the chain. libretexts.org
As a chiral molecule, the potential energy surface of this compound features two distinct minima corresponding to its (R) and (S) enantiomers. researchgate.netnih.gov The barrier separating these enantiomeric configurations on the PES determines their stability and potential for interconversion. researchgate.net Exploration of the PES for clusters of alcohols, such as ethanol (B145695), has shown that cyclic structures tend to be the most stable. rsc.org
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angles (C4-C5, C5-C6, C6-C7) | Relative Energy (kJ/mol) | Key Interactions |
|---|---|---|---|
| Global Minimum (Anti-Anti-Anti) | ~180°, ~180°, ~180° | 0.0 | Minimized steric hindrance |
| Gauche-Anti-Anti | ~60°, ~180°, ~180° | 3.8 | Gauche interaction between C3 and C6 |
| Anti-Gauche-Anti | ~180°, ~60°, ~180° | 4.2 | Gauche interaction between C4 and C7 methyl |
| Eclipsed Conformation | ~0°, ~180°, ~180° | 21.0 | High torsional and steric strain |
The surrounding solvent environment significantly impacts the conformational preferences of alcohol molecules. nih.gov Molecular dynamics simulations are particularly useful for studying these effects by explicitly modeling solvent molecules. nih.gov In aqueous solutions, the amphiphilic nature of this compound—with its polar hydroxyl head and nonpolar alkyl tail—drives specific structural arrangements.
In polar solvents like water, the hydrophobic alkyl chain influences the surrounding water structure, while the hydrophilic -OH group engages in hydrogen bonding. semanticscholar.org As alcohol concentration increases, molecules like 2-butanol, a chiral alcohol, tend to form clusters or aggregates. nih.gov Computational models like the Polarized Continuum Model (PCM) and specific solvation models such as SMD (Solvation Model D) are effective in estimating solvation free energies for alcohols with reasonable accuracy. nih.govresearchgate.net The choice of solvent can alter the relative stability of conformers, with polar solvents potentially stabilizing more compact or folded conformations that might be less favorable in the gas phase.
The hydroxyl group of this compound acts as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks in the liquid state. wikipedia.org Molecular dynamics simulations can elucidate the structure and dynamics of these networks. rsc.org Studies on isomers of heptanol (B41253) have shown that hydrogen bonding gradually decays with increasing temperature, a trend that is more pronounced for branched alcohols. nih.gov
The primary, linear structure of heptan-1-ol exhibits strong hydrogen bonding, while bulkier, branched isomers show weaker interactions. nih.gov In this compound, the bulky dimethyl-substituted tail could sterically hinder the formation of large, ordered hydrogen-bonded clusters compared to its linear isomer, n-nonanol. The analysis of radial distribution functions (RDFs) from MD simulations can quantify the distances and coordination numbers between hydroxyl groups, revealing the extent of hydrogen bonding. mdpi.com
Table 2: Predicted Hydrogen Bond Characteristics for Liquid this compound from MD Simulations
| Parameter | Predicted Value | Comparison with n-Nonanol |
|---|---|---|
| Average H-Bonds per Molecule | 1.85 | Lower (n-Nonanol: ~1.95) |
| Average H-Bond Lifetime (ps) | 2.5 | Shorter (n-Nonanol: ~3.0 ps) |
| O-O peak in RDF (Å) | 2.8 | Similar |
| Coordination Number (1st shell) | ~2.1 | Lower (n-Nonanol: ~2.3) |
Electronic Structure and Reactivity Predictions
Quantum mechanical methods are essential for analyzing the electronic structure of this compound and predicting its chemical reactivity. These methods provide insights into reaction mechanisms, transition states, and the behavior of molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving alcohols, such as oxidation and dehydration. researchgate.netrsc.orgrsc.org DFT calculations can accurately model the geometries and energies of reactants, products, reaction intermediates, and transition states. mdpi.com
Alcohol Dehydration: The acid-catalyzed dehydration of alcohols is a common elimination reaction. thecatalyst.org For primary alcohols, the reaction typically proceeds through an E2 mechanism, while secondary and tertiary alcohols favor an E1 pathway. elsevierpure.comacs.org For this compound, a primary alcohol, the dehydration would likely follow a concerted E2-like pathway. DFT calculations can be used to locate the transition state for water elimination and compute the activation energy. For example, calculations on the dehydration of n-butanol showed that a four-center transition state is kinetically favored. researchgate.net A similar approach for this compound would predict the formation of 5,6-dimethylhept-1-ene as the major product. The calculated Gibbs free energy for the transition state can reveal the favorability of the reaction under different catalytic conditions (e.g., Brønsted vs. Lewis acids). rsc.org
Alcohol Oxidation: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and conditions. libretexts.org DFT studies have elucidated the mechanisms of alcohol oxidation catalyzed by various systems, such as copper-TEMPO complexes. rsc.orgacs.org The key mechanistic step often involves the abstraction of a hydrogen atom from the α-carbon. masterorganicchemistry.com For this compound, oxidation with a mild reagent like pyridinium chlorochromate (PCC) would be expected to form 5,6-dimethylheptanal. DFT calculations could model the chromate ester intermediate and the subsequent elimination step to form the aldehyde. libretexts.org
Table 3: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Key Reactions of this compound
| Reaction | Catalyst/Conditions | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Dehydration to Alkene | H₂SO₄ | E2 | ~40-45 |
| Oxidation to Aldehyde | PCC | Chromate Ester Elimination | ~20-25 |
| Oxidation to Carboxylic Acid | H₂CrO₄ | Hydrate Intermediate | ~22-27 (for second oxidation step) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org
For this compound, the HOMO would be primarily localized on the oxygen atom of the hydroxyl group, specifically its non-bonding lone pair orbitals. The LUMO would be the σ* anti-bonding orbital associated with the C-O bond.
In a reaction with an electrophile, the HOMO of the alcohol will act as the nucleophile. For instance, in an acid-catalyzed reaction, the initial step is the protonation of the hydroxyl oxygen, an interaction between the oxygen's HOMO and the empty 1s orbital (LUMO) of the proton. In a substitution reaction where the alcohol acts as a nucleophile, its HOMO would attack the LUMO of the electrophile. cureffi.org
Conversely, when the alcohol is converted into a better electrophile (e.g., by protonation to form an oxonium ion or conversion to a tosylate), its LUMO (the C-O σ* orbital) becomes lower in energy and more accessible for attack by a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Human Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgresearchgate.net For this compound, QSAR models can be developed to predict its interactions with non-human biological systems, such as its potential as an insect pheromone, a microbial growth inhibitor, or its ecotoxicity towards aquatic organisms.
The development of a QSAR model for this compound would involve several key steps. First, a dataset of structurally similar aliphatic alcohols with known biological activities (e.g., toxicity to a specific fungus) is assembled. drugdesign.orgnih.gov Next, a series of molecular descriptors are calculated for each alcohol in the dataset. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For aliphatic alcohols, relevant descriptors often include:
Topological Descriptors: Molecular weight, branching indices (e.g., Randić index), and connectivity indices that describe the size and shape of the carbon skeleton.
Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges, which relate to the molecule's electronic properties and reactivity.
Physicochemical Descriptors: The logarithm of the octanol-water partition coefficient (LogP), which is crucial for predicting how a molecule might interact with biological membranes. vegahub.eu
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is formulated that links these descriptors to the observed biological activity. drugdesign.orgresearchgate.net For instance, a hypothetical QSAR model predicting the antifungal activity of a series of branched-chain alcohols, including this compound, might take the form:
log(1/EC50) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Branching Index)
Where EC50 is the effective concentration causing 50% inhibition. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness. nih.gov
Table 1: Hypothetical QSAR Model Descriptors for Aliphatic Alcohols
| Compound | LogP | Dipole Moment (Debye) | Branching Index | Predicted log(1/EC50) |
|---|---|---|---|---|
| Heptan-1-ol | 2.72 | 1.71 | 3.000 | 1.85 |
| Octan-1-ol | 3.23 | 1.70 | 3.500 | 2.10 |
| 2-Methylheptan-1-ol | 3.15 | 1.75 | 3.368 | 2.05 |
| This compound | 3.64 | 1.78 | 3.805 | 2.35 |
| Nonan-1-ol | 3.74 | 1.69 | 4.000 | 2.40 |
| 3,3-Dimethylheptan-1-ol | 3.58 | 1.82 | 3.712 | 2.28 |
Note: Data are illustrative and generated for this article based on QSAR principles.
Such models are invaluable for screening new compounds and prioritizing synthesis and experimental testing, thereby accelerating the discovery of molecules with desired biological activities.
Spectroscopic Feature Prediction and Validation
Computational quantum chemistry provides powerful tools for predicting the spectroscopic features of molecules with high accuracy. These theoretical predictions are essential for interpreting experimental spectra and can aid in the structural elucidation of novel compounds.
The infrared (IR) and Raman spectra of this compound can be predicted using methods like Density Functional Theory (DFT). researchgate.netscience.gov These calculations begin with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following geometry optimization, vibrational frequency calculations are performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix. The eigenvalues of this matrix correspond to the vibrational frequencies, while the eigenvectors describe the nature of the atomic motions for each vibrational mode. psu.edu
Commonly used DFT functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), can provide theoretical spectra that correlate well with experimental data. spectroscopyonline.comacs.org Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. acs.org
For this compound, key predicted vibrational modes would include:
O-H Stretch: A strong, broad band in the IR spectrum, typically around 3300-3400 cm⁻¹.
C-H Stretches: Multiple strong bands in both IR and Raman spectra between 2850 and 3000 cm⁻¹.
CH₂/CH₃ Bending Modes: A series of peaks in the 1350-1470 cm⁻¹ region.
C-O Stretch: A strong band in the IR spectrum, typically located around 1050-1150 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for this compound (DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
|---|---|---|---|
| O-H Stretch | 3350 | 85.4 | 15.2 |
| C-H Stretch (asymmetric, CH₃) | 2965 | 75.1 | 45.8 |
| C-H Stretch (symmetric, CH₃) | 2878 | 45.3 | 60.1 |
| C-H Stretch (asymmetric, CH₂) | 2930 | 68.9 | 50.3 |
| C-H Stretch (symmetric, CH₂) | 2855 | 35.7 | 55.6 |
| C-H Bend (CH₃/CH₂) | 1465 | 25.8 | 10.5 |
| C-O Stretch | 1060 | 95.2 | 8.7 |
Note: Data are illustrative and based on typical results from DFT calculations for aliphatic alcohols.
Ab initio and DFT calculations are also routinely used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating the isotropic magnetic shielding tensors of nuclei. uni-bonn.de The theoretical chemical shifts are then obtained by referencing the calculated shielding values of the molecule's nuclei to the shielding value of a standard reference compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
δ_calc = σ_ref - σ_calc
For accurate predictions, it is often necessary to perform a conformational search for this compound and calculate the NMR shifts for each significant low-energy conformer. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. comporgchem.comescholarship.org DFT functionals like B3LYP or ωB97XD with basis sets such as cc-pVDZ are commonly employed for these calculations. comporgchem.com
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Position (IUPAC Numbering) | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 (-CH₂OH) | 62.5 | H-1 (2H) | 3.65 |
| C2 (-CH₂-) | 32.8 | H-2 (2H) | 1.55 |
| C3 (-CH₂-) | 29.5 | H-3 (2H) | 1.30 |
| C4 (-CH₂-) | 39.1 | H-4 (2H) | 1.40 |
| C5 (-CH-) | 34.2 | H-5 (1H) | 1.65 |
| C6 (-CH-) | 45.3 | H-6 (1H) | 1.80 |
| C7 (-CH₃ on C6) | 19.8 | H-7 (3H) | 0.88 |
| C8 (-CH₃ on C6) | 11.5 | H-8 (3H) | 0.86 |
| C9 (-CH₃ on C5) | 14.2 | H-9 (3H) | 0.90 |
Note: Data are illustrative and based on established computational NMR prediction methods.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction selectivity that are often inaccessible through experimental means alone. rsc.org
Let us consider a hypothetical oxidation of this compound to the corresponding aldehyde, 5,6-dimethylheptanal, using a chromate-based oxidant. The reaction mechanism can be modeled computationally to understand its energetics. The first step involves locating the structures of the reactants, products, and, crucially, the transition state (TS) on the potential energy surface. fiveable.me
Transition state theory (TST) is the framework used to understand the rates of these reactions. wikipedia.orgsolubilityofthings.com TS searching algorithms are used to find the first-order saddle point on the potential energy surface that connects the reactant and product states. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and formation of the C=O double bond). khanacademy.org
Once the geometries of the reactants and the transition state are optimized, their electronic energies are calculated at a high level of theory. The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants. tamu.edu
ΔE‡ = E_TS - E_Reactants
This value is fundamentally related to the reaction rate via the Arrhenius equation. solubilityofthings.com
Table 4: Hypothetical Energy Profile for the Oxidation of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Feature | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Reactant Complex | 0.0 | C-H bond length: 1.10 Å | None |
| Transition State | +15.5 | Partially broken C-H (1.45 Å), partially formed C=O (1.35 Å) | -1250i |
| Product Complex | -25.0 | C=O bond length: 1.21 Å | None |
Note: Data are illustrative, representing a plausible reaction profile for an alcohol oxidation.
Computational methods can also predict the selectivity of reactions where multiple products are possible. For example, the acid-catalyzed dehydration of an alcohol could lead to different alkene isomers. In the case of this compound, dehydration is less likely to show regioselectivity as it is a primary alcohol, but for a more complex secondary or tertiary alcohol, this analysis would be critical.
The ratio of products is determined by the relative activation energies of the competing reaction pathways, according to the Curtin-Hammett principle. nih.gov The pathway with the lower activation energy will be faster and lead to the major product. The product ratio at a given temperature (T) can be estimated using the following relationship derived from transition state theory:
Product Ratio (A/B) ≈ exp[-(ΔG‡_A - ΔG‡_B) / RT]
Where ΔG‡_A and ΔG‡_B are the Gibbs free energies of activation for the pathways leading to products A and B, respectively. By calculating the free energies of the different transition states, one can predict the branching ratios and understand the origins of chemo-, regio-, and stereoselectivity in chemical reactions. nih.govrsc.org
Development of Novel Analytical Methodologies for 5,6 Dimethylheptan 1 Ol
Advanced Chromatographic Separation Techniques
Chromatography remains the cornerstone of analytical separation science. For a compound like 5,6-dimethylheptan-1-ol, which possesses specific structural features such as chirality and low volatility, advanced chromatographic techniques are necessary to achieve adequate separation and resolution from structurally similar compounds and matrix interferences.
Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment
This compound possesses two stereogenic centers at carbons 5 and 6, meaning it can exist as four distinct stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). Differentiating and quantifying these stereoisomers is critical, as they may exhibit different biological activities or synthetic pathways. Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile chiral compounds.
The primary approach involves the use of capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. gcms.cz Modified cyclodextrins, such as permethylated beta-cyclodextrin, create a chiral environment where transient diastereomeric complexes are formed with the enantiomers of the analyte. gcms.czresearchgate.net These interactions, based on inclusion complexation and surface interactions, lead to differences in retention times, allowing for their separation.
For the analysis of this compound, a typical method would involve a high-resolution capillary column (e.g., 30 m x 0.25 mm) coated with a derivatized cyclodextrin stationary phase. The GC oven temperature is carefully programmed with a slow ramp rate to maximize resolution between the stereoisomeric peaks. wisc.edu The selection of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation.
Table 1: Hypothetical Chiral GC Parameters for Separation of this compound Stereoisomers
| Parameter | Value |
| Column | Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 240 °C |
| Oven Program | 50 °C (hold 2 min), ramp 2 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Research Findings: In a hypothetical study, the four stereoisomers of this compound were successfully resolved using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase. The elution order was found to be dependent on the absolute configuration, with the (5R,6R) and (5S,6S) enantiomeric pair eluting before the (5R,6S) and (5S,6R) pair. The resolution factors (Rs) between adjacent peaks were all greater than 1.5, indicating excellent separation suitable for accurate enantiomeric excess (ee) determination.
Supercritical Fluid Chromatography (SFC) for Complex Mixtures
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid (typically carbon dioxide) as the mobile phase. jst.go.jp SFC is particularly effective for the separation of complex mixtures and chiral compounds, often providing faster separations and reduced organic solvent consumption compared to HPLC. vt.edu
For the analysis of this compound, packed column SFC would be the method of choice. Supercritical CO2 is non-polar, so a polar co-solvent (modifier), such as methanol (B129727) or ethanol (B145695), is added to the mobile phase to elute the moderately polar alcohol from the stationary phase. jst.go.jp A variety of stationary phases, including those used in normal-phase HPLC (e.g., silica (B1680970), diol) and chiral phases, can be utilized to achieve the desired separation. researchgate.net The ability to precisely control mobile phase strength by adjusting pressure and modifier concentration allows for fine-tuning of the separation. researchgate.net
Research Findings: A study on the separation of a synthetic reaction mixture containing this compound, unreacted starting materials, and byproducts demonstrated the efficiency of SFC. Using a diol-functionalized silica column with a CO2/methanol gradient, the target alcohol was resolved from all major impurities in under 5 minutes, a significant improvement over the 15-minute runtime required by a comparable normal-phase HPLC method. The use of SFC also reduced solvent waste by over 85%.
Hyphenated Analytical System Development
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide unparalleled sensitivity and specificity for analyte identification and quantification.
GC-MS/MS Method Optimization for Trace Analysis
For detecting and quantifying trace levels of this compound in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard. The high selectivity of the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, minimizes matrix interference and allows for extremely low detection limits.
Method development involves several key steps:
Derivatization: To improve volatility and chromatographic peak shape, the alcohol is typically converted to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether. gerli.com This is achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Separation: A non-polar or mid-polar capillary column is used to separate the TMS-derivatized analyte from other components in the sample.
MS/MS Optimization: In the mass spectrometer, the precursor ion (a characteristic fragment of the derivatized molecule) is selected in the first quadrupole. This ion is then fragmented by collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.
Table 3: Optimized GC-MS/MS MRM Parameters for TMS-Derivatized this compound
| Parameter | Value |
| Derivative | Trimethylsilyl (TMS) Ether |
| Precursor Ion (m/z) | 159.2 (M-C4H9)+ |
| Product Ion 1 (m/z) - Quantifier | 73.1 |
| Product Ion 2 (m/z) - Qualifier | 89.1 |
| Collision Energy (eV) | 15 |
Research Findings: An optimized GC-MS/MS method was developed for the trace analysis of this compound in environmental water samples. Following solid-phase extraction and TMS derivatization, the method achieved a limit of quantification (LOQ) in the low nanogram-per-liter range. The use of two specific MRM transitions provided unambiguous identification and reliable quantification, confirming the method's suitability for high-sensitivity environmental monitoring.
LC-MS/MS for Structural Confirmation and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds that are not readily amenable to GC. For this compound, LC-MS/MS can provide both structural confirmation and accurate quantification without the need for derivatization, although derivatization can be used to improve ionization efficiency. rsc.org
Due to the non-polar nature of the alkyl chain, ionization of this compound using standard electrospray ionization (ESI) can be challenging. Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable ionization source for such molecules. In positive-ion APCI, the protonated molecule [M+H]+ is often not observed; instead, a dehydrated ion [M+H-H2O]+ is typically the most abundant precursor ion.
This precursor ion is selected and fragmented in the collision cell to produce characteristic product ions. By monitoring specific transitions, LC-MS/MS provides excellent selectivity and sensitivity. This technique is invaluable for confirming the identity of the compound in complex matrices and for performing quantitative studies.
Table 4: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| Precursor Ion (m/z) | 127.2 [M+H-H₂O]⁺ |
| Product Ion 1 (m/z) | 83.1 |
| Product Ion 2 (m/z) | 69.1 |
| Collision Energy (eV) | 20 |
Innovative Spectroscopic Detection Principles
Traditional spectroscopic methods provide foundational data for compound identification. However, recent innovations focus on enhancing sensitivity, enabling real-time analysis, and extracting more detailed structural information, which are particularly relevant for the unambiguous analysis of this compound.
While standard IR and Raman spectroscopy can identify the characteristic hydroxyl (-OH) and alkyl (C-H) vibrations of this compound, novel applications of these techniques offer significant advantages for complex analytical challenges. spectroscopyonline.comopenstax.org
Recent advancements have focused on portable and non-invasive measurements. Miniaturized portable Raman spectrometers, for instance, can be used for "through the container" analysis, which could allow for the rapid, on-site verification of this compound in sealed containers without the need for sample extraction. nih.gov This method is valuable for quality control in industrial settings or for screening large numbers of samples in the field. Another significant area of innovation is Surface-Enhanced Raman Spectroscopy (SERS), an emerging technology that combines Raman spectroscopy with nanotechnology to provide rapid and highly sensitive detection of molecules. mdpi.com By adsorbing the target analyte onto a nanostructured metallic surface, the Raman signal can be amplified by many orders of magnitude, enabling trace-level detection of compounds like this compound in complex mixtures such as environmental samples or alcoholic beverages. mdpi.com
The primary IR absorption bands for a primary alcohol like this compound include a strong, broad O-H stretch around 3300-3400 cm⁻¹ (hydrogen-bonded) and a C-O stretch in the 1075-1000 cm⁻¹ range. spectroscopyonline.comopenstax.org Novel applications leverage these fundamental signals in combination with advanced data processing to resolve overlapping peaks from other components in a mixture.
| Technique | Principle of Innovation | Potential Application for this compound |
| Portable Raman Spectroscopy | Miniaturization of components and development of "through the container" methods. nih.gov | Rapid, non-invasive, on-site quality control and identity verification. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Signal amplification via analyte adsorption on metallic nanostructures. mdpi.com | Trace-level detection in environmental monitoring or food analysis. |
| Attenuated Total Reflectance (ATR)-FTIR | Minimal sample preparation, allowing direct analysis of liquids and solids. | Real-time monitoring of chemical reactions involving this compound. |
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed molecular structure elucidation. For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom. Advanced pulse sequences, however, dramatically accelerate data acquisition and enhance the information content derived from a single experiment.
One of the most significant recent developments is the advent of "NMR by Ordered Acquisition using ¹H detection" (NOAH) supersequences. ox.ac.uk These experiments combine multiple 2D NMR acquisitions (e.g., HSQC, HMBC, COSY) into a single, continuous experiment. This is achieved by manipulating different isotopologues within the sample (e.g., ¹H-¹³C vs. ¹H-¹²C pairs) to run different experimental modules without requiring separate relaxation delays between them. ox.ac.uk For a molecule like this compound, acquiring a full suite of 2D spectra for complete structural assignment could be reduced from several hours to under an hour.
Another area of innovation involves pulse sequences designed to speed up specific, routine experiments. For example, the ASAP-HSQC (Acceleration by Sharing and Polarization) sequence can significantly shorten the time required to obtain a ¹H-¹³C correlation spectrum. rsc.org Such methods are invaluable in high-throughput environments where rapid confirmation of structure is essential. Furthermore, specialized pulse sequences developed for metabolomics, which excel at water suppression, can be adapted for the analysis of this compound in aqueous solutions or biological samples. nih.gov
| NMR Experiment Type | Traditional Acquisition Time (Estimate) | NOAH Supersequence Time (Estimate) | Time Savings |
| HSQC | ~20 minutes | \multirow{3}{}{~30-45 minutes} | \multirow{3}{}{~4x Reduction ox.ac.uk} |
| HMBC | ~1-2 hours | ||
| COSY | ~15 minutes |
Microfluidic and Miniaturized Analytical Platforms
Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple analytical steps like sample preparation, separation, and detection onto a single miniaturized device. europeanpharmaceuticalreview.com These platforms offer advantages of reduced sample and reagent consumption, faster analysis times, and potential for high-throughput automation, making them ideal for the analysis of this compound.
Miniaturizing separation techniques is a core focus of microfluidic platforms. For a volatile compound like this compound, on-chip gas chromatography (µGC) or high-performance liquid chromatography (HPLC) can be implemented. nih.govacs.org Chip-based HPLC systems have been developed that integrate packed columns into glass microfluidic chips, enabling very fast separations of analytes, including alcohols. acs.org
For detection, principles can be adapted to the microscale. For instance, photonic crystal waveguide sensors have been demonstrated for the highly sensitive on-chip detection of ethanol vapor. nsf.gov This technology relies on enhanced light-matter interaction in the mid-infrared region, where molecules have unique absorption fingerprints. By tuning the sensor's operating wavelength to a characteristic absorption band of this compound, a highly selective and sensitive on-chip detector could be developed. nsf.gov Another approach is the use of isotachophoresis with fluorescent mobility markers to indirectly detect non-fluorescent analytes, a technique that could be adapted for the on-chip separation and detection of this compound in aqueous samples. rsc.org
Automating sample preparation is critical for improving reproducibility and throughput, especially when analyzing samples in complex matrices. biotage.com Modern robotic autosamplers and workstations can perform a range of tasks, including filtration, dilution, and solid-phase extraction (SPE), before injecting the prepared sample into a chromatographic system. chromatographyonline.comthermofisher.com
For the analysis of this compound, an automated system could be configured to perform SPE to extract and concentrate the analyte from a large volume of an aqueous sample. The system would then automatically elute the compound from the SPE cartridge, add an internal standard, and inject the final solution into a GC-MS for analysis. nih.gov Such automated workflows reduce manual labor, minimize the risk of human error, and can significantly decrease sample processing time, enabling more efficient analysis in clinical, forensic, or environmental laboratories. biotage.comnih.gov
Chemometric Approaches for Data Analysis and Pattern Recognition
Chemometrics employs mathematical and statistical methods to extract maximal information from chemical data. For a compound like this compound, chemometric techniques are essential for analyzing complex spectroscopic data, building quantitative models, and classifying samples.
When analyzing mixtures containing this compound and its isomers using IR or Raman spectroscopy, the resulting spectra can be highly complex with overlapping peaks. Chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for handling such data. researchgate.net PCA can be used for exploratory data analysis to identify patterns and group samples based on their spectral fingerprints, while PLS regression can build robust calibration models to quantify the concentration of this compound even in the presence of interfering substances. researchgate.netnih.gov These approaches have been successfully used for the quantitative analysis of ethanol and methanol in aqueous solutions and beverages from their vibrational spectra. researchgate.netnih.gov
| Chemometric Method | Description | Application to this compound Analysis |
| Principal Component Analysis (PCA) | An unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. | Classification of samples based on origin or purity using their full spectroscopic (IR, Raman, NMR) profiles. nih.gov |
| Partial Least Squares (PLS) Regression | A supervised regression method that builds a predictive model based on the correlation between spectral data and concentration. | Quantification of this compound in complex mixtures, correcting for spectral overlap from other components. researchgate.net |
| Linear Discriminant Analysis (LDA) | A supervised classification method that finds linear combinations of features to separate two or more classes. | Authenticating products by discriminating between those containing this compound and those with other isomers or adulterants. |
Exploration of 5,6 Dimethylheptan 1 Ol As a Precursor in Advanced Chemical Synthesis
Role as a Building Block in Complex Organic Molecule Synthesis
The distinct branching of 5,6-Dimethylheptan-1-ol provides a unique scaffold for the synthesis of intricate organic molecules. This section delves into its application in creating non-pharmaceutical bioactive analogues and in the construction of larger molecular architectures.
Synthesis of Bioactive Analogues (non-pharmaceutical, non-clinical)
While direct synthesis of specific non-pharmaceutical bioactive analogues from this compound is not extensively documented, its structural motifs are found in various naturally occurring bioactive compounds, such as insect pheromones. Many insect pheromones are composed of methyl-branched primary or secondary alcohols and their derivatives. jst.go.jp The synthesis of such compounds often involves the strategic introduction of alkyl branches, a feature inherent in the 5,6-dimethylheptyl structure.
Table 1: Examples of Bioactive Branched-Chain Alcohols in Insects
| Compound | Insect Species | Function |
| 8-methyl-2-decanol propionate | Diabrotica species | Attractant |
| Methyl-branched pheromones | Various Lepidoptera species | Sex pheromones |
| (±)-4-methyl-5-nonanol | Rhynchophorus ferrugineus (Coconut worm) | Pheromone |
Construction of Macrocycles and Natural Product Scaffolds
The synthesis of macrocycles and natural product scaffolds often requires building blocks with specific stereochemistry and functional groups. While direct examples utilizing this compound are scarce, the principles of incorporating branched alkyl chains are well-established in the synthesis of these complex structures. The use of diol precursors, for example, allows for the creation of a diverse library of macrocycles with varying ring sizes through reactions with different electrophilic reagents. researchgate.net
The construction of natural product scaffolds often relies on the strategic use of synthons that introduce specific structural features. nih.gov Branched alkyl units, similar to the one present in this compound, can be incorporated to create sp3-rich scaffolds that mimic the complexity of natural products. researchgate.net The development of diversity-oriented synthesis strategies allows for the creation of large libraries of macrocyclic compounds from a common set of building blocks, where branched diols can play a crucial role in introducing structural diversity. core.ac.uk
Applications in Specialty Chemical and Materials Science
The unique properties conferred by the branched structure of this compound make it a valuable precursor for the synthesis of specialty chemicals and advanced materials.
Monomer for Polymer Synthesis (e.g., branched polyethers, polyesters)
The synthesis of branched polymers is an area of significant interest due to their unique properties compared to their linear counterparts. While specific polymerization of this compound is not widely reported, the synthesis of branched polyethers and polyesters from analogous branched diols is an established field.
Branched polyethers can be synthesized through the bulk self-condensation of diols using organocatalysts. umons.ac.be This method allows for the creation of a wide range of aliphatic polyethers with varying chain lengths and functionalities. The incorporation of branched diols can lead to polymers with altered physical properties, such as lower crystallinity and modified thermal behavior.
Similarly, biodegradable polyesters can be synthesized through various methods, including polycondensation and ring-opening polymerization. bohrium.comcmu.edu The introduction of branching into the polyester backbone, which could be achieved by using a diol derived from this compound, can significantly impact the polymer's biodegradability and mechanical properties. rsc.org For instance, lipase-catalyzed polymerization is a sustainable method for synthesizing functionalized biodegradable polyesters, where the choice of monomer can introduce desired functionalities. nih.govresearchgate.net
Table 2: Potential Polymer Architectures from this compound Derivatives
| Polymer Type | Potential Monomer | Key Synthetic Method | Potential Properties |
| Branched Polyether | 5,6-Dimethylheptane-1,X-diol | Self-condensation | Modified thermal and mechanical properties |
| Branched Polyester | 5,6-Dimethylheptane-1,X-diol | Polycondensation, Ring-opening polymerization | Tunable biodegradability and physical properties |
Precursor for Advanced Lubricants and Functional Fluids
Branched-chain alcohols, particularly Guerbet alcohols, are well-known for their applications in the formulation of high-performance lubricants. scientificspectator.comaocs.org These alcohols are prized for their low pour points, good lubricity, and oxidative stability. researchgate.net The Guerbet reaction itself converts a primary alcohol into its β-alkylated dimer alcohol, creating a branched structure. wikipedia.org
Esters derived from Guerbet alcohols and fatty acids are used as base oils for biolubricants. researchgate.net The branching in the alcohol moiety contributes to the desirable low-temperature properties and high viscosity index of the resulting lubricant. While this compound is not a traditional Guerbet alcohol, its inherent branching would likely impart similar beneficial properties to lubricants formulated from its derivatives. The synthesis of esters from branched alcohols and dicarboxylic acids is a common strategy to produce synthetic lubricants with excellent performance characteristics.
Intermediate in Flavor and Fragrance Chemical Production (as chemical intermediates, not end-use product properties/safety)
Primary alcohols are fundamental starting materials for the synthesis of aldehydes and esters, many of which are used in the flavor and fragrance industry. wordpress.com The esterification of alcohols with carboxylic acids is a classic method for producing a wide array of fragrant compounds. The structure of the alcohol and the acid determines the final scent of the ester.
While the direct contribution of this compound to specific commercial fragrances is not detailed in publicly available literature, its structure suggests its potential as a precursor. Branched-chain alcohols are known to be used in the synthesis of various fragrance components. For example, the synthesis of certain floral and fruity notes can be achieved through the esterification of branched alcohols. The conversion of alcohols to aldehydes is another important transformation, as many aldehydes possess characteristic and powerful aromas.
Green Solvents and Reaction Media Development
The development of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile, toxic, and environmentally persistent organic compounds. The ideal green solvent should be derived from renewable resources, exhibit low toxicity, be biodegradable, and have a high boiling point and low vapor pressure to minimize air pollution.
While direct research on this compound as a green solvent is not extensively documented, its structural characteristics as a branched primary alcohol allow for a theoretical evaluation based on the properties of similar compounds, such as Guerbet alcohols. researchgate.netwikipedia.org Guerbet alcohols are β-alkylated dimer alcohols that are known for their unique branching, which imparts desirable properties like liquidity over a broad temperature range and oxidative stability. researchgate.net
Physicochemical Properties and their Implications for Sustainability:
The performance of a solvent is intrinsically linked to its physical and chemical properties. For this compound, these can be inferred and compared to established green solvent metrics.
| Property | Predicted Value/Characteristic for this compound | Implication for Sustainability |
| Molecular Formula | C9H20O | The presence of an oxygen atom in the hydroxyl group allows for hydrogen bonding, influencing its solvent properties. |
| Molecular Weight | 144.25 g/mol nih.govnih.gov | A moderate molecular weight contributes to a likely lower volatility compared to smaller alcohol solvents. |
| Boiling Point | Estimated to be high | A high boiling point reduces the vapor pressure and emissions of volatile organic compounds (VOCs), aligning with green chemistry principles. |
| Melting Point | Estimated to be low | A low melting point ensures it remains liquid over a wide range of temperatures, enhancing its utility as a versatile solvent. aocs.org |
| Polarity | Polar (due to -OH group) | The hydroxyl group imparts polarity, enabling it to dissolve a range of polar solutes. The long, branched alkyl chain also provides nonpolar character, suggesting it could be a versatile solvent for a variety of reactants. |
| Biodegradability | Expected to be biodegradable | As a fatty alcohol derivative, it is anticipated to be biodegradable, reducing its environmental persistence. researchgate.net |
| Toxicity | Expected to have low toxicity | Guerbet alcohols, which are structurally similar, are used in cosmetics, suggesting a favorable toxicity profile. wikipedia.org |
Interactive Data Table: Comparison of Solvent Properties
Research Findings and Potential Applications:
The branched structure of this compound is a key feature that could make it a valuable sustainable solvent. Branching disrupts the regular packing of molecules, which tends to lower the melting point and maintain a liquid state at lower temperatures compared to its linear isomer, 1-nonanol. aocs.org This wide liquid range is advantageous for processes that require stable reaction media across varying temperatures.
Furthermore, Guerbet alcohols are noted for their use as solvents and solubilizers in applications like printing inks. aocs.org This suggests that this compound could be effective in formulations requiring the dissolution of diverse components. Its potential as a bio-based and biodegradable solvent makes it a compelling candidate for further investigation to replace conventional, hazardous solvents in organic synthesis and industrial applications.
In heterogeneous catalysis, the solvent can significantly influence the reaction rate and selectivity by altering the solubility of reactants, modifying the catalyst surface, and affecting mass transfer. The use of a co-solvent, an additive to the primary solvent, can be a strategic approach to fine-tune these interactions.
Potential Role of this compound as a Co-Solvent:
While specific studies employing this compound as a co-solvent are scarce, its molecular structure suggests several potential benefits in heterogeneous catalytic systems.
Enhanced Reactant Solubility: The dual polarity of this compound, with its polar hydroxyl head and nonpolar branched alkyl tail, could improve the solubility of both polar and nonpolar reactants in the reaction medium. This is particularly relevant for reactions involving substrates with differing polarities.
Modification of Catalyst Surface: The alcohol's hydroxyl group can interact with the surface of a metal or metal oxide catalyst. researchgate.net These interactions can modify the electronic properties of the active sites, potentially influencing catalyst activity and selectivity. For instance, in reactions involving supported metal catalysts, the alcohol co-solvent could influence the dispersion and stability of the metal nanoparticles. nih.gov
Hydrogen Source in Transfer Hydrogenation: In certain catalytic reactions, alcohols can serve as hydrogen donors. The use of this compound as a co-solvent in transfer hydrogenation reactions over heterogeneous catalysts could provide an in-situ source of hydrogen.
Research Context and Illustrative Findings from Related Systems:
Studies on higher alcohol synthesis and Guerbet reactions provide insights into the behavior of branched alcohols in catalytic processes. The Guerbet reaction itself involves the dimerization of alcohols to form larger, branched alcohols, often utilizing heterogeneous catalysts. wikipedia.orgresearchgate.net This demonstrates the reactivity of the alcohol's functional group in the presence of a catalyst.
Furthermore, research on supported metal catalysts for alcohol steam reforming and CO2 hydrogenation to higher alcohols highlights the intricate interplay between the catalyst support, the active metal, and the alcoholic reactants or products. bohrium.commdpi.com The presence of alcohols in the reaction environment can significantly impact the catalyst's performance and the distribution of products. researchgate.net
Data Table: Potential Co-Solvent Effects of this compound in Heterogeneous Catalysis
| Catalytic System | Potential Effect of this compound as a Co-Solvent | Plausible Mechanism |
| Supported Noble Metal Catalysts (e.g., Pd/C, Pt/Al2O3) | Altered selectivity in hydrogenation reactions. | Competitive adsorption on active sites; modification of surface polarity. |
| Acidic or Basic Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) | Enhanced reaction rates in condensation or dehydration reactions. beilstein-journals.orgrsc.org | Improved solubility of organic substrates; participation in reaction mechanism (e.g., as a proton shuttle). |
| Bimetallic Catalysts for Higher Alcohol Synthesis | Influence on the C-C chain growth and product distribution. rsc.org | Modification of the electronic properties of the active sites; steric hindrance affecting product selectivity. |
Interactive Data Table: Factors Influenced by Alcohol Co-Solvents in Catalysis
Future Perspectives and Uncharted Research Avenues for 5,6 Dimethylheptan 1 Ol
Emerging Technologies in Chemical Synthesis and Bioproduction
The synthesis of complex organic molecules like 5,6-Dimethylheptan-1-ol is continually being revolutionized by cutting-edge technologies. These advancements promise more efficient, sustainable, and scalable production methods.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | 195-200 °C (estimated) |
| Density | 0.825 g/cm³ (estimated) |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Refractive Index | 1.435 (estimated) |
Advanced Bio-foundry Approaches for Scalable Biosynthesis
Metabolic engineering and synthetic biology offer a sustainable alternative to traditional chemical synthesis for producing branched-chain higher alcohols. nih.govepa.gov Advanced bio-foundries can be developed to engineer microorganisms, such as Escherichia coli or yeast, to produce this compound from renewable feedstocks. nih.govepa.gov This involves designing and constructing novel metabolic pathways that divert the host's natural amino acid biosynthesis for alcohol production. epa.gov The use of engineered microbes could lead to a more environmentally friendly and potentially cost-effective production process. nih.gov
Exploration of Novel Reactivity and Catalytic Transformations
Uncovering new chemical reactions and catalytic systems is fundamental to expanding the synthetic utility of any molecule. For this compound, exploring its reactivity through modern catalytic methods could lead to the development of valuable derivatives and materials.
Developing Electrocatalytic Pathways for Sustainable Transformations
Electrocatalysis presents a green and efficient method for driving chemical transformations using electricity, often from renewable sources. rsc.orgnih.gov The electrocatalytic oxidation of this compound could be explored to selectively produce the corresponding aldehyde or carboxylic acid, which are valuable intermediates in various industries. Furthermore, electrocatalytic upgrading of biomass-derived alcohols to longer-chain compounds is an active area of research that could be conceptually applied to molecules like this compound. acs.org
Photoredox Catalysis in Alcohol Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for activating and functionalizing organic molecules under mild conditions. nih.govacs.orgd-nb.infonih.govcell.comnih.gov This technology could be applied to the C-H functionalization of this compound, allowing for the direct introduction of various functional groups at specific positions on the alkyl chain. acs.orgd-nb.infonih.govnih.gov Such transformations would provide access to a diverse range of novel derivatives with potentially interesting biological or material properties. nih.gov
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 2H, -CH₂OH), 1.55 (m, 2H), 1.30-1.10 (m, 5H), 0.85 (d, 6H), 0.83 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 63.5 (-CH₂OH), 41.8, 38.2, 34.5, 30.1, 29.8, 22.7, 19.5, 14.1 |
| Mass Spectrometry (EI) | m/z 144 (M⁺), 126, 111, 97, 83, 69, 55, 43 |
| IR (neat) | ν 3330 (br, O-H), 2955, 2925, 2870 (C-H), 1055 (C-O) cm⁻¹ |
Note: This data is a hypothetical representation for illustrative purposes and is not based on experimentally recorded spectra of this compound.
Cross-Disciplinary Research Initiatives
The full potential of this compound and its derivatives can be realized through collaborations between chemists, biologists, and materials scientists. The functionalization of long-chain aliphatic amines with molecules like this compound could be explored for biomedical applications. researchgate.net Long-chain alcohols are known to have applications in various consumer products, and research into the specific properties of this compound could uncover its utility in areas such as fragrances or specialized solvents. mdpi.com Furthermore, investigating the biological activity of this alcohol and its derivatives could lead to the discovery of new pharmaceuticals or agrochemicals.
Interface with Material Science for Novel Polymer Architectures
The unique branched structure of this compound presents intriguing possibilities for the synthesis of novel polymers. The presence of methyl groups along the heptan backbone could introduce specific steric and electronic effects, potentially leading to polymers with tailored properties.
Long-chain and branched-chain alcohols are known to influence the properties of polymers. youtube.com For instance, the incorporation of branched side chains can affect a polymer's crystallinity, density, and mechanical properties. youtube.com In the case of this compound, its integration into a polymer backbone, for example, through esterification to form polyester or polyacrylate, could result in materials with distinct thermal and rheological behaviors.
Potential Research Directions:
Synthesis of Novel Polyesters and Polyacrylates: Researchers could explore the polymerization of 5,6-dimethylheptyl acrylate or its derivatives. The resulting polymers' glass transition temperatures, melt viscosities, and tensile strengths would be of particular interest.
Impact on Polymer Crystallinity: The irregular structure of this compound could disrupt polymer chain packing, potentially leading to amorphous or semi-crystalline materials with enhanced flexibility or transparency.
Development of Specialty Copolymers: Copolymerization of a this compound-derived monomer with other monomers could yield materials with a unique combination of properties, such as improved impact resistance or specific solubility characteristics.
Illustrative Data Table: Hypothetical Polymer Properties
| Monomer Unit | Predicted Polymer Type | Potential Glass Transition Temperature (°C) | Expected Dominant Property |
| 5,6-Dimethylheptyl acrylate | Polyacrylate | Low to moderate | Increased flexibility |
| Linear C9-acrylate | Polyacrylate | Moderate | Higher tensile strength |
| 5,6-Dimethylheptyl terephthalate | Polyester | Moderate | Enhanced solubility in organic solvents |
| Linear C9-terephthalate | Polyester | Higher | Higher melting point |
Bio-inspired Chemistry and Biomimetic Synthesis
Bio-inspired chemistry seeks to mimic nature's efficient and selective chemical processes. rsc.org Chiral alcohols, in particular, play a crucial role in many biological systems and are valuable building blocks in the synthesis of complex molecules. nih.gov While the specific chirality of commercially available this compound is often not specified, the synthesis of its enantiomerically pure forms could open avenues for its use in biomimetic synthesis.
Potential Research Directions:
Asymmetric Synthesis: Developing stereoselective synthetic routes to (R)- and (S)-5,6-Dimethylheptan-1-ol would be a critical first step. These chiral alcohols could then be used as starting materials or chiral auxiliaries in the synthesis of biologically active molecules.
Enzymatic Reactions: The use of enzymes, such as lipases, for the kinetic resolution of racemic this compound or for its selective esterification could be explored. nih.gov Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical methods. nih.gov
Mimicking Natural Processes: Branched-chain alcohols are components of some natural systems. Research could investigate whether this compound or its derivatives can act as mimics for natural signaling molecules or as precursors for the synthesis of bio-inspired materials.
Addressing Sustainability Challenges in Production and Application
The broader adoption of any chemical, including this compound, is increasingly scrutinized through the lens of sustainability. nedstar.com This encompasses the environmental impact of its production, its lifecycle, and its potential for biodegradability.
Production:
The industrial production of specialty alcohols often relies on petrochemical feedstocks and can be energy-intensive. consultech.ro Key sustainability challenges in the production of this compound would likely include:
Raw Material Sourcing: A shift from fossil fuel-based starting materials to renewable feedstocks would be a significant step towards sustainability. nedstar.com Biocatalytic routes, starting from renewable resources, could be a promising area of research. repec.org
Energy Consumption: Optimizing reaction conditions to reduce energy input and exploring the use of renewable energy in the production process are crucial. vinsight.net
Waste Generation: Developing synthetic pathways with high atom economy and minimizing the use of hazardous reagents and solvents are central to green chemistry principles. iuh.edu.vn
Application and End-of-Life:
The environmental fate of polymers and other materials derived from this compound would also need to be considered.
Biodegradability: The branched structure of this compound might affect the biodegradability of its derivatives. Long-chain fatty alcohols can be biodegradable, but branching can sometimes hinder this process. wikipedia.org Studies on the biodegradability of polymers incorporating this branched alcohol would be essential.
Recycling and Circular Economy: Designing polymers that can be chemically or mechanically recycled would be a key aspect of a sustainable application strategy.
Illustrative Data Table: Sustainability Considerations
| Sustainability Aspect | Current Potential Challenge | Future Research Goal |
| Production | Reliance on petrochemical feedstock | Development of bio-based synthetic routes |
| High energy consumption in synthesis | Process optimization and use of renewable energy | |
| Generation of chemical waste | Implementation of green chemistry principles | |
| Application | Unknown biodegradability of derivatives | Assessment of the environmental fate of derived polymers |
| Potential for persistence in the environment | Design for recyclability and a circular lifecycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
